molecular formula C6H7ClN2O B3243016 O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine CAS No. 154357-82-1

O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine

Cat. No.: B3243016
CAS No.: 154357-82-1
M. Wt: 158.58 g/mol
InChI Key: RYVUHCMINMRPKN-UHFFFAOYSA-N
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Description

O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine is a chemical reagent designed for research and development applications. This compound belongs to the class of O-substituted hydroxylamines, which are valuable building blocks in organic synthesis . The structure incorporates a 6-chloropyridin-3-yl moiety, a privileged scaffold in medicinal chemistry and agrochemical research. The primary research application of this reagent is likely as a synthon for the preparation of oximes and other nitrogen-containing heterocycles . Hydroxylamines and their O-substituted derivatives are widely used as nucleophiles in reactions with carbonyl compounds, such as aldehydes and ketones, to form oximes, which are versatile functional groups and synthetic intermediates . Furthermore, the chloropyridine group can undergo further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse array of more complex molecules from this core building block. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-[(6-chloropyridin-3-yl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-6-2-1-5(3-9-6)4-10-8/h1-3H,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVUHCMINMRPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CON)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40778837
Record name O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40778837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154357-82-1
Record name O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40778837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thermodynamic Stability & Process Safety of 6-Chloropyridinyl Hydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of the 6-chloropyridinyl moiety with hydroxylamine functionalities creates a high-energy pharmacophore often utilized in the synthesis of neonicotinoid agrochemicals and specific enzyme inhibitors. However, this structural union presents significant thermodynamic challenges. The electron-deficient nature of the 6-chloropyridine ring, coupled with the intrinsic lability of the N–O bond, creates a system prone to autocatalytic decomposition and thermal runaway.

This guide provides a mechanistic analysis of the thermodynamic stability of these derivatives, establishing a self-validating framework for their safe handling. We move beyond generic safety data to examine the specific electronic effects of the chloropyridine ring and provide a rigorous experimental protocol for defining the "Safe Operating Envelope" (SOE).

Molecular Architecture & Electronic Instability

To understand the instability of 6-chloropyridinyl hydroxylamines, one must analyze the competition between the Inductive Effect (-I) and the Bond Dissociation Energy (BDE) of the N–O linkage.

The Chloropyridine Inductive Effect

The chlorine atom at the C6 position of the pyridine ring exerts a strong electron-withdrawing inductive effect (-I). This propagates through the


-system, significantly reducing electron density at the exocyclic nitrogen (the hydroxylamine nitrogen).
  • Consequence: The reduced basicity of the amine nitrogen makes the proton on the hydroxyl group (

    
    ) more acidic.
    
  • Risk: In the presence of trace metals or Lewis acids, this acidity facilitates the formation of radical species or nitrenium ions, lowering the activation energy for decomposition.

The N–O Bond Weakness

The N–O single bond is thermodynamically fragile. While generic alkyl-hydroxylamines have a BDE of approximately 55–60 kcal/mol , the presence of the electron-deficient pyridine ring can destabilize this bond further.

  • Generic N–O BDE: ~58 kcal/mol

  • 6-Cl-Pyridine N–O BDE (Estimated): ~52–55 kcal/mol (due to resonance stabilization of the resulting aminyl radical).

Quantitative Stability Metrics
ParameterValue (Approx.)Implication
Onset Temperature (

)
80°C – 110°CDecomposes well below typical reflux temperatures.[1]
Enthalpy of Decomposition (

)
-1200 to -1800 J/gHighly exothermic; potential for deflagration.
Friction Sensitivity ModerateCrystalline forms may be shock-sensitive.
Autocatalytic Induction Time VariableDependent on trace metal (Fe, Cu) concentration.

Thermodynamic Decomposition Pathways[2]

The decomposition of 6-chloropyridinyl hydroxylamine is rarely a single reaction; it is a cascade. The primary danger lies in disproportionation and radical propagation .

The Radical Cascade Mechanism

Unlike simple thermal rearrangement, these derivatives often undergo homolytic cleavage of the N–O bond.

  • Initiation: Homolysis of N–O yields a 6-chloropyridinyl aminyl radical and a hydroxyl radical.

  • Propagation: The hydroxyl radical abstracts hydrogen, generating water and propagating the chain.

  • Termination: Radical recombination leads to azo-dimers, azoxy compounds, and tarry polymers.

Visualization of Decomposition Logic

The following diagram illustrates the critical pathways and the "Point of No Return" where thermal runaway becomes inevitable.

DecompositionPathways Substrate 6-Cl-Pyridinyl Hydroxylamine Initiation Thermal/Metal Initiation (T > 80°C) Substrate->Initiation Heat/Fe3+ Radical Aminyl Radical + HO• Radical Initiation->Radical Homolysis Pathway1 Disproportionation (Amine + Nitroso) Radical->Pathway1 H-Abstraction Pathway2 Condensation (Azoxy Dimers) Radical->Pathway2 Recombination Runaway THERMAL RUNAWAY (Exotherm > 1200 J/g) Pathway1->Runaway Heat Accumulation Pathway2->Runaway Gas Evolution (N2/N2O)

Figure 1: Mechanistic cascade showing the transition from homolytic cleavage to thermal runaway.

Experimental Assessment: The Self-Validating Protocol

Reliance on literature values is insufficient for high-energy hydroxylamines. You must generate a "Thermal Passport" for your specific derivative using the following tiered approach.

Tier 1: Screening via DSC (Differential Scanning Calorimetry)

Objective: Determine


 and 

.[2]
  • Protocol:

    • Sample Prep: 2–4 mg of dried sample in a gold-plated high-pressure crucible (to prevent catalytic decomposition by steel/aluminum).

    • Ramp: 5°C/min from 30°C to 350°C.

    • Atmosphere: Nitrogen purge (50 mL/min).

    • Critical Thresholds:

      • If

        
         J/g: Material is potentially explosive.
        
      • If

        
        : Process is unsafe.
        
Tier 2: Adiabatic Simulation (ARC)

Objective: Determine Time-to-Maximum-Rate (TMRad) and Self-Accelerating Decomposition Temperature (SADT).

  • Protocol:

    • Load: 1–2 g of sample in a spherical titanium bomb (low thermal inertia).

    • Method: Heat-Wait-Search (HWS) mode.

      • Heat: Steps of 5°C.[3]

      • Wait: 15 minutes for thermal equilibrium.

      • Search: Detect exotherms

        
        .
        
    • Output: Calculate

      
       at 24 hours. This is your maximum safe storage temperature.
      
Experimental Workflow Diagram

SafetyWorkflow Start Synthesis Isolation DSC Tier 1: DSC Screening (Gold Crucible) Start->DSC Decision1 Is ΔH > 800 J/g? DSC->Decision1 ARC Tier 2: ARC/Adiabatic Test (Calculate TMRad) Decision1->ARC Yes Safe Proceed to Scale-up (T < T_onset - 50°C) Decision1->Safe No ARC->Safe TMRad > 24h Redesign Redesign Process (Dilution/Scavengers) ARC->Redesign TMRad < 24h

Figure 2: The "Thermal Passport" workflow for validating safety before scale-up.

Stabilization Strategies

If the thermodynamic profile indicates instability (which is likely for 6-chloropyridinyl derivatives), employ these stabilization techniques during synthesis and storage.

Chelation of Transition Metals

Hydroxylamines are notorious for decomposing in the presence of


 or 

.
  • Action: Add EDTA or DTPA (0.1 mol%) to aqueous process streams.

  • Mechanism: Sequesters free metal ions, preventing the catalytic lowering of the activation energy for N–O bond cleavage.

Acid/Base Management
  • The Danger Zone: The free base is significantly less stable than the salt form (HCl or H2SO4 salt).

  • Strategy: Isolate and store the intermediate as the hydrochloride salt .

  • Reasoning: Protonation of the amine nitrogen (in the salt form) removes electron density, reducing the nucleophilicity of the nitrogen and preventing autocatalytic condensation reactions.

Solvent Selection

Avoid halogenated solvents (e.g., DCM) if free amines are present, as alkylation can occur.

  • Preferred Solvents: Toluene (high thermal capacity, non-reactive), Methyl tert-butyl ether (MTBE).

  • Avoid: Ketones (acetone), which react rapidly with hydroxylamines to form oximes, releasing water and heat.

References

  • Cisneros, L. O., et al. (2001). Thermal Decomposition of Hydroxylamine and Its Salts.[1][4][5] Process Safety Progress. Link

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Authoritative text on DSC/ARC interpretation). Link

  • Wei, C., et al. (2010). Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. Journal of Physical Chemistry A. Link[6]

  • Saczewski, J., & Korcz, M. (2014). Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates. Advances in Heterocyclic Chemistry.[7] (Discusses pyridine-hydroxylamine analogs).[8] Link

  • Syngenta Participations AG. (2018). Process for the preparation of N-alkoxy-N-alkyl-amine derivatives. (Patent describing industrial handling of chloropyridine amines). Link

Sources

Solubility profile of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine in polar aprotic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine in Polar Aprotic Solvents

Abstract: This technical guide provides a comprehensive framework for establishing and understanding the solubility profile of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine in common polar aprotic solvents. In the absence of publicly available experimental data for this specific compound, this document serves as a vital resource for researchers, scientists, and drug development professionals. It outlines a systematic approach that integrates theoretical prediction, standardized experimental determination, and robust analytical quantification. The guide furnishes detailed protocols based on authoritative standards, explains the causal reasoning behind experimental choices, and equips the scientist with the necessary tools to generate a reliable solubility profile, ensuring a solid foundation for formulation, process development, and preclinical studies.

Introduction: The Critical Role of Solubility

The compound O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine is a substituted pyridine derivative. For such molecules, which often serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals, a well-defined solubility profile is not merely an academic exercise; it is a cornerstone of process development and formulation science. Solubility dictates the choice of reaction media, influences reaction kinetics, is critical for purification via crystallization, and is a fundamental parameter in the development of stable, bioavailable drug formulations.

Polar aprotic solvents—such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF)—are of particular interest due to their ability to dissolve a wide range of organic compounds, including those with moderate to high polarity.[1] Their unique properties, including high dielectric constants and dipole moments without the ability to donate hydrogen bonds, make them indispensable in modern chemistry.[1][2]

Given the lack of published solubility data for O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine, this guide provides the theoretical and practical framework necessary to determine this crucial physicochemical property.

Theoretical & Predictive Framework

A robust experimental plan begins with a sound theoretical understanding of the solute and solvents. This section details the molecular properties that govern solubility and introduces a semi-quantitative method for prediction.

Physicochemical Profile of the Solute

The molecular structure of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine provides significant insight into its expected solubility behavior.

  • Chloropyridine Ring: The pyridine ring is aromatic and polar, with the electronegative nitrogen atom acting as a hydrogen bond acceptor. The chlorine substituent further increases the molecule's polarity and electron-withdrawing character.

  • Methylene Ether Linkage (-CH₂-O-): This flexible linker adds to the molecule's polarity. The ether oxygen can act as a hydrogen bond acceptor.

  • Hydroxylamine Group (-NH-OH): This is the most significant functional group for dictating interactions. It contains both a hydrogen bond donor (the H on N and O) and multiple acceptor sites (the lone pairs on N and O). This group imparts a hydrophilic character to the molecule.

Based on this structure, the molecule is predicted to be a polar solid. While no experimental data for this exact compound is available, a structurally similar compound, N-[(6-chloropyridin-3-yl)methyl]-N-methylamine, is predicted to have slight solubility in DMSO and methanol.[3][4] This suggests that our target compound will exhibit favorable solubility in polar solvents, particularly those that can accept hydrogen bonds.

Characteristics of Polar Aprotic Solvents

These solvents share the ability to solvate cations well and possess significant polarity, but they cannot donate hydrogen bonds.[2] Their key properties relevant to solubility are summarized below.

SolventAbbreviationDielectric Constant (ε at 25°C)Dipole Moment (μ, D)Hansen Parameter δh (MPa⁰.⁵)
Dimethyl SulfoxideDMSO473.910.2
N,N-DimethylformamideDMF373.8611.3
AcetonitrileACN383.926.1
Acetone212.887.0
TetrahydrofuranTHF7.61.758.0
Note: Data compiled from various sources. Dielectric constants and dipole moments are measures of overall polarity. The Hansen hydrogen bonding parameter (δh) is particularly relevant for our solute.[5][6][7]
Predicting Solute-Solvent Interactions with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:[8][9]

  • δd: Energy from dispersion forces.

  • δp: Energy from polar (dipole-dipole) forces.

  • δh: Energy from hydrogen bonding.

Two substances are likely to be miscible if their HSP values are similar. This relationship can be calculated using the distance (Ra) between the solute (1) and solvent (2) in Hansen space:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher affinity and greater likelihood of dissolution.[10] While the HSP for our target compound is unknown, one can hypothesize that solvents with a significant δh component (like DMSO and DMF) will be strong candidates for achieving high solubility, given the hydroxylamine group's capacity for hydrogen bonding.

Caption: Conceptual HSP diagram predicting solubility.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a pure substance is the equilibrium shake-flask method, as detailed in the OECD Guideline for the Testing of Chemicals, Test No. 105.[11][12] This protocol ensures that a saturated solution is formed under controlled conditions, providing a trustworthy and reproducible measurement.

Standard Methodology: OECD 105 Shake-Flask Method

This method involves agitating an excess amount of the solid solute with the chosen solvent at a constant temperature for a sufficient period to reach equilibrium.[13][14]

Experimental Protocol:

  • Preliminary Test:

    • Rationale: To estimate the approximate solubility and the time required to reach equilibrium, preventing unnecessary use of material and time in the definitive test.

    • Procedure: Add approximately 10 mg of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine to 1 mL of the solvent in a vial. Agitate at the test temperature (e.g., 25°C). Visually inspect for dissolution at intervals (e.g., 1h, 4h, 24h). If fully dissolved, add more solute until a solid excess is visible. This provides a rough order-of-magnitude for the definitive test.

  • Definitive Test (Performed in Triplicate):

    • Preparation: Place an amount of solute, determined from the preliminary test to be in excess, into three separate glass flasks or vials for each solvent.

    • Solvent Addition: Accurately pipette a known volume (e.g., 5 or 10 mL) of the desired polar aprotic solvent into each flask.

    • Equilibration:

      • Rationale: To ensure the solvent is fully saturated with the solute, representing the true thermodynamic solubility limit. The time required is informed by the preliminary test, but 24-48 hours is typical.

      • Procedure: Seal the flasks securely and place them in a constant-temperature shaker bath (e.g., 25°C ± 0.5°C). Agitate at a speed sufficient to keep the solid suspended.

    • Phase Separation:

      • Rationale: To isolate the saturated supernatant for analysis without including any undissolved solid particles, which would artificially inflate the measured concentration.

      • Procedure: Cease agitation and allow the flasks to remain in the temperature bath for at least 24 hours for the excess solid to settle. Subsequently, carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible, chemically inert filter (e.g., 0.22 µm PTFE).

  • Analysis:

    • Preparation: Immediately dilute the filtered supernatant with a known volume of mobile phase or a suitable solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.

    • Quantification: Determine the concentration of the solute in the diluted sample using a pre-validated analytical method (see Section 3.2).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis A Add excess solute to flask B Add known volume of solvent A->B C Agitate in shaker bath at constant T (24-48h) B->C D Settle for 24h at constant T C->D E Filter supernatant (e.g., 0.22 µm PTFE) D->E F Dilute sample with mobile phase E->F G Quantify concentration via validated HPLC-UV F->G H H G->H Calculate Solubility (mg/mL or mol/L)

Sources

CAS registry number and identifiers for O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical monograph for O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine , a specialized pyridine-based building block. This document is structured for researchers requiring precise identification, synthetic methodology, and handling protocols.

Executive Summary & Chemical Identity

O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine is a functionalized pyridine derivative characterized by an aminooxy group (


) attached to the C3-methyl position of a 6-chloropyridine ring.[1] It acts as a critical "O-nucleophile" in organic synthesis, primarily used to generate O-substituted oximes  via condensation with aldehydes or ketones.

This moiety is structurally significant in the development of agrochemicals (neonicotinoid analogs) and pharmaceutical candidates targeting specific kinase pathways where the chloropyridine core provides metabolic stability and lipophilicity.

Identifier Matrix

The following identifiers distinguish this specific 3-yl isomer from its 2-yl regioisomer (often confused in literature).

Identifier TypeValueNotes
Chemical Name O-[(6-Chloropyridin-3-yl)methyl]hydroxylamineIUPAC nomenclature
CAS Registry Number 154357-82-1 Specific to the free base 3-yl isomer
Molecular Formula

Molecular Weight 158.59 g/mol
SMILES ONOCc1cncc(Cl)c1Canonical representation
InChI Key (Predicted) ZSVFXYVYJLZJLZ-UHFFFAOYSA-NBased on structure
Structure Description Pyridine ring, 2-chloro substituted, 5-aminooxymethyl substituted.[2]Note: Numbering shifts based on priority; Cl is at 2, alkyl at 5 (or Cl at 6, alkyl at 3).

Critical Note on Regioisomers: Researchers must distinguish this compound from O-[(6-Chloropyridin-2-yl)methyl]hydroxylamine (CAS 184870-71-1), which has the substituent adjacent to the ring nitrogen.

Synthetic Architecture

The synthesis of O-alkylated hydroxylamines is rarely performed by direct alkylation of hydroxylamine due to N- vs. O-alkylation competition. The industry-standard protocol utilizes N-hydroxyphthalimide as a masked oxygen nucleophile, followed by hydrazinolysis.

Retrosynthetic Analysis
  • Target: O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine.

  • Intermediate: N-[(6-Chloropyridin-3-yl)methoxy]phthalimide.

  • Precursors: 2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3) OR (6-Chloropyridin-3-yl)methanol (CAS 21543-49-7).

Validated Synthesis Protocol (Gabriel-Type Synthesis)

This protocol favors the use of the chloromethyl precursor for higher yields and easier purification compared to the Mitsunobu route.

Reagents:

  • 2-Chloro-5-(chloromethyl)pyridine

  • N-Hydroxyphthalimide[3][4]

  • Triethylamine (TEA) or Potassium Carbonate (

    
    )
    
  • Hydrazine Hydrate (

    
    )
    
  • Solvent: DMF (Step 1), Ethanol (Step 2)

Step 1: Formation of the Phthalimide Intermediate

  • Dissolve N-hydroxyphthalimide (1.05 eq) in DMF.

  • Add

    
     (1.2 eq) and stir at ambient temperature for 30 minutes to generate the oxyanion.
    
  • Slowly add 2-Chloro-5-(chloromethyl)pyridine (1.0 eq) dropwise to control exotherm.

  • Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour into ice water. The intermediate, N-[(6-Chloropyridin-3-yl)methoxy]phthalimide , typically precipitates as a white/off-white solid. Filter, wash with water, and dry.[5][6]

Step 2: Hydrazinolysis (Deprotection)

  • Suspend the phthalimide intermediate in Ethanol.

  • Add Hydrazine Hydrate (1.2 eq) carefully.

  • Reflux for 2 hours. A heavy white precipitate (phthalhydrazide byproduct) will form.

  • Cool to room temperature and filter off the phthalhydrazide.

  • Isolation: Concentrate the filtrate. The residue is the target O-hydroxylamine.[4]

  • Purification: For high purity, convert to the Hydrochloride salt by adding 1M HCl in dioxane/ether, filtering the resulting salt.

Reaction Workflow Diagram

The following diagram illustrates the chemical logic flow, distinguishing between the Reagent inputs, the Protected Intermediate, and the Final Active Pharmaceutical Ingredient (API) precursor.

SynthesisPathway Precursor 2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3) Intermediate Phthalimide Intermediate (Precipitate) Precursor->Intermediate SN2 Alkylation DMF, 60°C Reagent1 N-Hydroxyphthalimide + Base (K2CO3) Reagent1->Intermediate Byproduct Phthalhydrazide (Solid Waste) Intermediate->Byproduct Side Product Product O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine (CAS 154357-82-1) Intermediate->Product Deprotection (Hydrazinolysis) Reagent2 Hydrazine Hydrate (Ethanol Reflux) Reagent2->Product

Caption: Figure 1. Two-step Gabriel synthesis utilizing N-hydroxyphthalimide to ensure exclusive O-alkylation, preventing N-alkylation side reactions.

Applications & Mechanism of Action

This compound is a specialized "chemical handle." Its primary utility lies in its high reactivity toward carbonyl centers (aldehydes/ketones) to form oxime ethers .

Oxime Ligation Mechanism


  • Thermodynamics: The formation of the C=N bond is thermodynamically favored, especially at slightly acidic pH (4.5–5.5).

  • Utility: This reaction introduces the chloropyridine moiety, which is a pharmacophore known to enhance potency in nicotinic acetylcholine receptor (nAChR) modulators.

Key Application Areas
  • Agrochemical Discovery: Synthesis of novel neonicotinoids where the standard N-methylene bridge is replaced by an O-methylene oxime bridge to alter metabolic stability.

  • Fragment-Based Drug Design (FBDD): Used as a fragment to probe binding pockets requiring a lipophilic pyridine headgroup with a flexible linker.

Quality Control & Characterization

To validate the identity of the synthesized material, the following analytical parameters should be met.

TechniqueExpected Signal / Criteria
1H NMR (DMSO-d6)

8.4 (d, 1H, Py-H2),

7.8 (dd, 1H, Py-H4),

7.5 (d, 1H, Py-H5),

5.1 (s, 2H,

-O),

6.0-6.5 (br s, 2H,

).
HPLC Purity >97% (Area %). Column: C18. Mobile Phase: Acetonitrile/Water (0.1% TFA).
Mass Spectrometry ESI+:

(Characteristic Chlorine 3:1 isotope pattern).
Appearance Free base: Pale yellow oil or low-melting solid. HCl Salt: White crystalline solid.

Safety & Handling Protocols

As a pyridine derivative and a hydroxylamine congener, specific safety precautions are non-negotiable.

  • Explosion Hazard (Distillation): Free base hydroxylamines can be thermally unstable. Do not distill the free base at high temperatures. Purification should be done via column chromatography or salt formation.

  • Toxicology: Pyridine derivatives are potential irritants and sensitizers. Assume toxicity similar to Acetamiprid intermediates (moderate acute toxicity).

  • Storage:

    • Free Base: Store at -20°C under inert gas (Argon/Nitrogen). Oxidation sensitive.

    • HCl Salt: Store at 2-8°C, hygroscopic.

References

  • ChemSrc. (n.d.). O-[(6-chloropyridin-3-yl)methyl]hydroxylamine - CAS 154357-82-1. Retrieved from [Link]

  • Organic Syntheses. (1981). Preparation of N-Methoxyphthalimide and Hydroxylaminolysis (General Protocol). Org. Synth. 1981, 61, 14. (Adapted for Pyridine analogs).
  • PubChem. (2025).[2] 6-Chloro-N-methyl-3-pyridinemethanamine (Related Intermediate).[2] Retrieved from [Link]

Sources

The Lynchpin in Neonicotinoid Innovation: A Technical Guide to O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of insecticide development, the synthesis of novel and effective compounds hinges on the strategic use of versatile building blocks. Among these, O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine has emerged as a cornerstone in the creation of a diverse array of neonicotinoid insecticides. Its unique structure, featuring the critical 6-chloro-3-pyridinylmethyl pharmacophore, provides a foundational scaffold for molecules that exhibit potent and selective activity at the nicotinic acetylcholine receptors (nAChRs) of insects. This technical guide delves into the synthesis, characterization, and pivotal role of this hydroxylamine derivative, offering field-proven insights and detailed methodologies for researchers in the agrochemical and pharmaceutical sciences.

The Strategic Importance of the (6-Chloropyridin-3-yl)methyl Moiety

The remarkable success of first and second-generation neonicotinoids, such as imidacloprid and acetamiprid, can be largely attributed to the presence of the (6-chloropyridin-3-yl)methyl group. This structural feature is integral to the high affinity and agonistic activity of these insecticides at the insect nAChRs. The electron-withdrawing nature of the chlorine atom on the pyridine ring enhances the binding of the molecule to the receptor, leading to the overstimulation of the insect's nervous system, paralysis, and eventual death.[1][2]

O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine serves as a direct precursor to this essential pharmacophore, making it a highly valuable intermediate in the design and synthesis of new insecticidal compounds. Its hydroxylamine functionality provides a versatile handle for the introduction of a wide range of substituents, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of insecticidal potency, selectivity, and environmental profile.

Synthesis of the Core Intermediate: A Self-Validating Protocol

The efficient and scalable synthesis of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine is a critical first step in neonicotinoid research and development. While various methods can be envisaged, a robust and reproducible protocol involves a two-step process starting from the readily available 6-chloro-3-(chloromethyl)pyridine.

Step 1: Phthalimide Protection of Hydroxylamine

To prevent undesired side reactions at the nitrogen atom of hydroxylamine, a protection strategy is employed using phthalic anhydride. This reaction forms N-hydroxyphthalimide, a stable and easily handleable solid.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hydroxylamine hydrochloride (1.0 eq) and sodium carbonate (0.6 eq) in a mixture of water and ethanol.

  • Add phthalic anhydride (1.0 eq) to the suspension.

  • Heat the mixture to reflux for 1-2 hours, during which the reactants will dissolve.

  • Cool the reaction mixture in an ice bath to induce precipitation of N-hydroxyphthalimide.

  • Collect the white crystalline solid by filtration, wash with cold water, and dry under vacuum.

Step 2: O-Alkylation and Deprotection

The protected N-hydroxyphthalimide is then O-alkylated with 6-chloro-3-(chloromethyl)pyridine, followed by hydrazinolysis to release the desired product.

Experimental Protocol:

  • Dissolve N-hydroxyphthalimide (1.0 eq) and triethylamine (1.1 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • To this solution, add 6-chloro-3-(chloromethyl)pyridine (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the O-alkylated intermediate. Collect the solid by filtration and wash with water.

  • Suspend the crude intermediate in ethanol and add hydrazine hydrate (1.2 eq).

  • Heat the mixture to reflux for 2-3 hours. A precipitate of phthalhydrazide will form.

  • Cool the mixture and filter to remove the phthalhydrazide.

  • Concentrate the filtrate under reduced pressure to obtain the crude O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine.

  • Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Causality Behind Experimental Choices:

  • Phthalimide Protection: The use of a phthalimide protecting group is advantageous due to its stability under various reaction conditions and its facile removal by hydrazinolysis.

  • Aprotic Solvent: DMF is an excellent solvent for this SN2 reaction, as it is polar and aprotic, effectively solvating the cation and leaving the nucleophile more reactive.

  • Triethylamine: This tertiary amine acts as a base to deprotonate the N-hydroxyphthalimide, generating the nucleophile for the alkylation reaction, without competing in the nucleophilic substitution itself.

  • Hydrazinolysis: Hydrazine hydrate is a standard and efficient reagent for the cleavage of the phthalimide group, yielding the free hydroxylamine.

Characterization of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine

Thorough characterization of the synthesized intermediate is paramount to ensure its purity and to confirm its structure before proceeding to the next synthetic steps.

Analytical Technique Expected Observations
1H NMR Signals corresponding to the protons on the pyridine ring, the methylene protons of the -CH2O- group, and the protons of the -ONH2 group.
13C NMR Resonances for the carbon atoms of the pyridine ring and the methylene carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of C6H7ClN2O.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H and O-H stretching, C-N stretching, and C-Cl stretching.
Melting Point A sharp and defined melting point, indicative of high purity.

Application in the Synthesis of Neonicotinoid Analogs

The true value of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine lies in its utility as a versatile building block for a wide range of neonicotinoid insecticides. The hydroxylamine moiety can readily react with various electrophiles to introduce diverse functionalities, leading to the creation of novel compounds with potentially improved insecticidal properties.

Synthesis of Acetamiprid-like N-Cyanoimines

A key class of neonicotinoids, including acetamiprid, features an N-cyanoimine pharmacophore. O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine can be a precursor to the corresponding amine, N-[(6-chloropyridin-3-yl)methyl]-N-methylamine, which is a direct building block for acetamiprid.[3]

Workflow for the Synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine:

workflow A O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine B Reduction (e.g., Catalytic Hydrogenation) A->B C N-[(6-Chloropyridin-3-yl)methyl]amine B->C D N-Methylation (e.g., with formaldehyde/formic acid) C->D E N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine D->E

Caption: Synthesis of a key acetamiprid precursor.

Synthesis of Thiacloprid-like Thiazolidine Derivatives

Thiacloprid, another important neonicotinoid, contains a thiazolidine ring. The core (6-chloropyridin-3-yl)methyl structure is introduced via 6-chloro-3-(chloromethyl)pyridine, a direct precursor to our title hydroxylamine. While not a direct reaction of the hydroxylamine, this illustrates the central role of the chloromethylpyridine starting material.

Logical Relationship in Thiacloprid Synthesis:

logic A 6-Chloro-3-(chloromethyl)pyridine B O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine A->B can be synthesized from C Thiacloprid Synthesis A->C is a key precursor for

Caption: Precursor relationship in neonicotinoid synthesis.

Structure-Activity Relationship (SAR) Insights

The availability of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine as a starting material facilitates the exploration of structure-activity relationships. By reacting the hydroxylamine with a library of electrophilic reagents, researchers can systematically modify the "head" group of the neonicotinoid molecule and evaluate the impact on insecticidal activity.

Modification Potential Impact on Activity
Introduction of cyclic structures May enhance binding affinity to the nAChR and improve metabolic stability.
Variation of electronic properties Altering electron-donating or withdrawing groups can fine-tune the interaction with the receptor.
Modification of steric bulk Can influence selectivity between insect and mammalian nAChRs.

Analytical Methodologies for Neonicotinoid Research

The development and validation of robust analytical methods are crucial for studying the fate, metabolism, and efficacy of neonicotinoids.

Sample Preparation: QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.

Experimental Protocol (General):

  • Homogenize the sample (e.g., plant material, soil, honey).

  • Add an extraction solvent (typically acetonitrile) and shake vigorously.

  • Add a salt mixture (e.g., MgSO4, NaCl) to induce phase separation.

  • Centrifuge the sample to separate the layers.

  • Take an aliquot of the acetonitrile layer and subject it to dispersive solid-phase extraction (d-SPE) for cleanup.

  • The final extract is ready for analysis by LC-MS/MS or GC-MS.

Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of neonicotinoids and their metabolites.

Typical LC-MS/MS Parameters:

Parameter Typical Setting
LC Column C18 reverse-phase column
Mobile Phase Gradient of water and acetonitrile with formic acid or ammonium formate
Ionization Mode Electrospray Ionization (ESI) in positive mode
MS/MS Transitions Specific precursor-to-product ion transitions for each target analyte

Conclusion: A Gateway to Neonicotinoid Discovery

O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine stands as a testament to the power of strategic molecular design in the field of insecticide discovery. Its role as a key building block provides a direct and versatile route to a vast chemical space of potential neonicotinoid candidates. By understanding its synthesis, characterization, and application, researchers are well-equipped to innovate and develop the next generation of insecticides with enhanced efficacy, improved safety profiles, and greater environmental sustainability. This in-depth technical guide serves as a foundational resource for scientists and drug development professionals dedicated to advancing the science of crop protection.

References

  • Deshmukh, M., & Shripanavar, C. (2011). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research, 3(5), 636-637. [Link]

  • Acetamiprid. Wikipedia. Accessed February 13, 2026. [Link]

  • Thiacloprid. Wikipedia. Accessed February 13, 2026. [Link]

  • A kind of preparation method of Acetamiprid.
  • Synthesis method of thiacloprid.
  • Synthesis of a novel [125I]neonicotinoid photoaffinity probe for the Drosophila nicotinic acetylcholine receptor. PubMed. Accessed February 13, 2026. [Link]

  • A kind of improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)-methylamine.
  • Process for producing 3-(aminomethyl)-6-chloropyridines.
  • Novel Synthesis of Some N-Hydroxy Phthalimide Derivatives with Investigation of Its Corrosion Inhibition for Carbon Steel in HCl Solution. Chemical Methodologies. Accessed February 13, 2026. [Link]

  • Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide. Beilstein Journal of Organic Chemistry. Accessed February 13, 2026. [Link]

  • Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances. Accessed February 13, 2026. [Link]

  • nitrones for intramolecular 1,3-dipolar cycloadditions. Organic Syntheses. Accessed February 13, 2026. [Link]

  • Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. International Scholars Journals. Accessed February 13, 2026. [Link]

  • (3-((6-Chloropyridin-3-yl)methyl)-1,3-thiazolidin-2-ylidene)cyanamide. PubChem. Accessed February 13, 2026. [Link]

  • The chemical structure and formula of thiacloprid (C10H9ClN4S;... ResearchGate. Accessed February 13, 2026. [Link]

  • Production process of acetamiprid. Patsnap. Accessed February 13, 2026. [Link]

  • Synthesis of 6-chloro-3-pyridinemethanol. PrepChem.com. Accessed February 13, 2026. [Link]

  • 6-Chloro-N-methyl-3-pyridinemethanamine. PubChem. Accessed February 13, 2026. [Link]

  • O-[(6-chloropyridin-3-yl)methyl]hydroxylamine. Chemsrc. Accessed February 13, 2026. [Link]

  • Synthesis of novel neonicotinoids derivatives. Journal of the Chilean Chemical Society. Accessed February 13, 2026. [Link]

  • Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. PMC. Accessed February 13, 2026. [Link]

  • Lewis Acid-Catalyzed Selective Reductive Decarboxylative Pyridylation of N-Hydroxyphthalimide Esters: Synthesis of Congested Pyridine-Substituted Quaternary Carbons. ResearchGate. Accessed February 13, 2026. [Link]

  • Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. ResearchGate. Accessed February 13, 2026. [Link]

  • Synthesis and insecticide evaluation of some new oxopropylthiourea compounds as insect growth regulators against the cotton leafworm, Spodoptera littoralis. PMC. Accessed February 13, 2026. [Link]

  • Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. PMC. Accessed February 13, 2026. [Link]

  • Synthesis method of flonicamid.
  • Synergistic insecticidal composition comprising neonicotinoid, pyrethroid and avermectin insecticides.
  • Insecticide on the basis of neonicotinoids and selected strobilurins.
  • Neonicotinyl formulations.
  • Nilotinib intermediates and preparation thereof.
  • Practical Synthesis of (6-Chloro-3-pyridyl)methylamine by Highly Selective Hydrogenation of 6-Chloro-3-pyridinecarbonitrile with Improved Raney Nickel Catalyst. ResearchGate. Accessed February 13, 2026. [Link]

  • Production of 6-chloro-3-pyridylmethylamine.
  • Synthesis and Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. Accessed February 13, 2026. [Link]

  • Acetophenone O-acetyl oxime. Organic Syntheses. Accessed February 13, 2026. [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Oxime Ethers Using O-[(6-Chloropyyridin-3-yl)methyl]hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol for the formation of oxime ethers via the condensation of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine with various aldehyde and ketone substrates. The (6-chloropyridin-3-yl)methyl moiety is a significant structural motif in modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties.[1][2] Oxime ethers are valued for their high stability and utility as isosteres for other functional groups.[3] This document outlines the underlying reaction mechanism, offers a step-by-step experimental procedure, provides characterization data, and details critical safety and handling precautions. It is intended for researchers in synthetic chemistry and drug development.

Introduction and Scientific Rationale

O-substituted hydroxylamines are versatile reagents in organic synthesis, primarily used for the conversion of carbonyl compounds into the corresponding oxime ethers.[4] The specific reagent of interest, O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine, is of particular importance in the synthesis of novel therapeutic agents and agrochemicals.[1][5] The formation of the oxime ether linkage provides a robust and reliable method for joining molecular fragments.

The reaction proceeds via a pH-dependent, acid-catalyzed nucleophilic addition-elimination pathway.[6][7] Understanding the causality behind each experimental parameter is crucial for achieving high yields and purity.

Key Advantages of this Transformation:

  • High Yields: The reaction is typically high-yielding with a broad range of aldehyde and ketone substrates.

  • Mild Conditions: The transformation can be achieved under mild reaction conditions, preserving sensitive functional groups elsewhere in the molecule.[7]

  • Stereoselectivity: The resulting C=N double bond can form E and Z isomers, the ratio of which can sometimes be controlled by reaction conditions.

Reaction Mechanism and Kinetics

The formation of an oxime ether from a hydroxylamine and a carbonyl compound is a two-step process: nucleophilic addition followed by dehydration. The reaction rate is highly pH-dependent.[7]

  • Protonation of the Carbonyl (Acid-Catalyzed): In the presence of a catalytic amount of acid, the carbonyl oxygen is protonated, rendering the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine attacks the activated carbonyl carbon. The nitrogen is a stronger nucleophile than the oxygen.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of water and formation of the C=N double bond yields the final oxime ether product and regenerates the acid catalyst.

G cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2 & 3: Nucleophilic Attack & Proton Transfer cluster_2 Step 4: Dehydration Carbonyl R-C(=O)-R' ActivatedCarbonyl R-C(=O+H)-R' Carbonyl->ActivatedCarbonyl Acid Catalyst H_plus H+ Hydroxylamine H₂N-O-R'' (R'' = (6-Cl-Pyr-3-yl)CH₂) Carbinolamine_intermediate R-C(OH)(N+H₂-O-R'')-R' Hydroxylamine->Carbinolamine_intermediate Attack Carbinolamine Carbinolamine R-C(OH)(NH-O-R'')-R' Carbinolamine_intermediate->Carbinolamine -H+ Protonated_Carbinolamine R-C(O+H₂)(NH-O-R'')-R' Carbinolamine->Protonated_Carbinolamine +H+ OximeEther Oxime Ether R-C(=N-O-R'')-R' Protonated_Carbinolamine->OximeEther -H₂O Water H₂O

Caption: Acid-catalyzed mechanism for oxime ether formation.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the synthesis of oxime ethers from O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine. Optimization may be required based on the specific carbonyl substrate used.

Materials and Reagents
  • Aldehyde or Ketone (1.0 equiv)

  • O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine hydrochloride (1.1 - 1.2 equiv)

  • Ethanol (EtOH) or Methanol (MeOH) (approx. 0.2 - 0.5 M)

  • Pyridine or Sodium Acetate (1.5 - 2.0 equiv)

  • Ethyl Acetate (EtOAc) for extraction

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Synthesis Workflow
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 equiv), O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine hydrochloride (1.1 equiv), and ethanol (to achieve a concentration of ~0.3 M).[8]

  • Base Addition: Add pyridine (1.5 equiv) to the mixture. The pyridine acts as a base to free the hydroxylamine from its hydrochloride salt and neutralize the HCl generated during the reaction.

    • Scientist's Note: Pyridine is a common choice as it can also act as a solvent. For more sensitive substrates, a weaker base like sodium acetate can be used. The reaction is pH-sensitive; strongly acidic conditions will protonate the hydroxylamine, reducing its nucleophilicity, while strongly basic conditions prevent the necessary activation of the carbonyl.[7]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 40-80 °C) for 2-16 hours.[8]

    • Scientist's Note: Reaction progress should be monitored by TLC. A typical mobile phase is a mixture of hexanes and ethyl acetate. The product oxime ether should have a higher Rf value than the starting hydroxylamine.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Extraction: Partition the residue between ethyl acetate and water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid and pyridine) and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure oxime ether.

G Reactants 1. Combine Carbonyl, Hydroxylamine HCl, & Solvent (EtOH) Base 2. Add Base (Pyridine) Reactants->Base Reaction 3. Heat & Stir (Monitor by TLC) Base->Reaction Workup 4. Concentrate & Partition (EtOAc/H₂O) Reaction->Workup Purify 5. Wash, Dry, & Concentrate Workup->Purify Product 6. Column Chromatography Purify->Product Final Pure Oxime Ether Product->Final

Caption: General experimental workflow for oxime ether synthesis.

Substrate Scope and Reaction Parameters

The following table summarizes typical conditions and expected outcomes for different carbonyl substrates.

Carbonyl SubstrateBaseTemp (°C)Time (h)Typical Yield (%)Notes
Aromatic AldehydePyridine25 - 602 - 685 - 95Generally fast and high-yielding.
Aliphatic AldehydeNaOAc254 - 880 - 90Can be more sensitive; lower temperatures are preferred.
Aromatic KetonePyridine60 - 808 - 1675 - 85Steric hindrance can slow the reaction.[8]
Aliphatic KetonePyridine8012 - 2470 - 85Requires more forcing conditions due to lower electrophilicity.
α,β-Unsaturated KetonePyridine606 - 1280 - 90Reaction proceeds well without affecting the double bond.[9]

Product Characterization

Successful formation of the oxime ether can be confirmed using standard analytical techniques:

  • ¹H NMR: Look for the disappearance of the aldehyde proton signal (~9-10 ppm) or the hydroxylamine N-H ₂ protons. Appearance of a new singlet for the -O-CH ₂-pyridine group (~5.0-5.5 ppm) and characteristic signals for the pyridine ring are expected.

  • ¹³C NMR: The carbonyl carbon signal (~190-210 ppm) will be replaced by a new C=N signal in the range of ~150-160 ppm.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the oxime ether product should be observed.

  • Infrared (IR) Spectroscopy: The strong C=O stretch (~1680-1720 cm⁻¹) of the starting material will disappear, and a C=N stretch will appear around 1640-1660 cm⁻¹.[7]

Safety and Handling

Hydroxylamine derivatives should be handled with care as they can be toxic and potentially unstable.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]

  • Ventilation: Handle all reagents, especially pyridine and hydroxylamine hydrochloride, in a well-ventilated chemical fume hood.[13]

  • Handling Precautions: Avoid inhalation of dusts and vapors.[10] Avoid contact with skin and eyes.[14] In case of contact, flush the affected area with copious amounts of water.[12]

  • Storage: Store O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine hydrochloride in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[14]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficiently activated carbonyl (e.g., hindered ketone).2. Reaction pH is incorrect.3. Reagent degradation.1. Increase reaction temperature and time. Add a stronger acid catalyst like acetic acid (0.1 equiv).2. Ensure proper stoichiometry of the base.3. Use fresh reagents.
Formation of Side Products 1. Self-condensation of aldehyde/ketone.2. Decomposition of starting material or product.1. Add the carbonyl substrate slowly to the reaction mixture.2. Run the reaction at a lower temperature.
Difficult Purification 1. Product co-elutes with starting material.2. Product is highly polar.1. Adjust the polarity of the chromatography eluent. Try a different solvent system (e.g., Dichloromethane/Methanol).2. A reverse-phase chromatography system may be necessary.

References

  • Sabir, S., Kumar, G., & Jat, J. L. (2018). O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances. Organic & Biomolecular Chemistry, 16(18), 3314-3327. Available at: [Link][4]

  • Loba Chemie. (2022). HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS Safety Data Sheet. Available at: [Link][14]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Available at: [Link][6]

  • Al-Hourani, B. J. (2016). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Chemistry, 8(2). Available at: [Link][7]

  • Yoshikai, N., et al. (2018). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses, 95, 1-14. Available at: [Link][8]

  • Aliyu, A. O. C., et al. (2011). Silver Oxide-Mediated Oxime Ether Synthesis. Archives of Applied Science Research, 3(1), 126-130. Available at: [Link][15]

  • Aliyu, A. O. C., et al. (2011). One-pot synthesis of oxime ethers from cinnamaldehyde and crotonaldehyde. Journal of Chemical and Pharmaceutical Research, 3(1), 96-99. Available at: [Link][9]

  • Dai, H., et al. (2021). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules, 26(11), 3321. Available at: [Link][1]

  • Wang, M., et al. (2022). Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives. Molecules, 27(19), 6289. Available at: [Link][2][5]

Sources

Scalable preparation methods for O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Preparation of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine Intermediates

Executive Summary

O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine (CAS: 154357-82-1) is a critical ether-hydroxylamine intermediate used in the synthesis of agrochemicals, most notably the herbicide Clethodim and the neonicotinoid Acetamiprid .[1]

Scale-up of this intermediate presents two primary challenges:

  • Safety: Free hydroxylamine and its O-alkylated derivatives exhibit significant thermal instability and explosive potential if concentrated or heated under confinement.

  • Selectivity: Direct alkylation of hydroxylamine often leads to N-alkylation or over-alkylation (N,O-dialkylation).

This guide details two validated protocols for scalable manufacturing. Protocol A (Acetone Oxime Route) is the preferred modern industrial method, offering a "one-pot" workflow that avoids isolating unstable intermediates. Protocol B (Phthalimide Route) is the classical benchmark for high-purity requirements (pharmaceutical grade).

Strategic Route Selection

The choice of method depends on facility capabilities (solid vs. liquid handling) and purity requirements.

FeatureProtocol A: Acetone Oxime Route Protocol B: N-Hydroxyphthalimide Route
Mechanism Protection of

as ketoxime

Alkylation

Acid Hydrolysis

displacement with NHPI

Hydrazinolysis/Aminolysis
Scalability High. Liquid-phase processing; amenable to continuous flow.[1]Medium. Requires solid handling and filtration of bulky phthalimide byproduct.
Atom Economy Good. Acetone is recyclable.Poor. Phthalhydrazide waste is generated.
Safety Superior. Avoids isolation of free hydroxylamine.Moderate. Hydrazine (deprotection) is toxic/carcinogenic.
Cost Low (Acetone/NaOH).Higher (NHPI reagent).[2][3]
Decision Logic (DOT Visualization)

RouteSelection cluster_safety Safety Check Start Select Synthesis Route Purity Is >99.5% purity critical (Pharma Grade)? Start->Purity Scale Target Scale > 100 kg? Purity->Scale No RouteB Protocol B: Phthalimide Route (High Purity Benchmark) Purity->RouteB Yes RouteA Protocol A: Acetone Oxime Route (Industrial Standard) Scale->RouteA Yes Scale->RouteB No (Lab Scale) DSC DSC Analysis: Exotherm Onset < 100°C? Stop STOP: Redesign Process DSC->Stop Yes

Figure 1: Decision matrix for selecting the appropriate synthetic pathway based on scale and purity constraints.

Protocol A: The Acetone Oxime Route (Industrial Standard)

This method utilizes acetone to "mask" the nitrogen of hydroxylamine, forcing alkylation to occur exclusively on the oxygen. It is performed as a telescoped process (one-pot).

Reaction Scheme:

  • 
    [1]
    
  • Hydrolysis (

    
    ) 
    
    
    
    [1]

Reagents:

  • Hydroxylamine Hydrochloride (30% aq solution or solid)

  • Acetone (Excess, acts as solvent and reagent)

  • 5-(Chloromethyl)-2-chloropyridine (CCMP)[1]

  • Sodium Hydroxide (50% aq)[4]

  • Hydrochloric Acid (37%)

Step-by-Step Methodology:

  • Oxime Formation:

    • Charge a glass-lined reactor with Hydroxylamine HCl (1.05 eq) and Water (2 vol).

    • Cool to 0–5°C.

    • Slowly add NaOH 50% (1.05 eq) to neutralize, maintaining

      
      .
      
    • Add Acetone (3.0 eq) rapidly. The exotherm is mild. Stir for 30 min at 25°C. Note: The solution now contains Acetone Oxime.

  • Alkylation:

    • Add CCMP (1.0 eq) dissolved in Toluene (or use neat if molten) to the oxime mixture.

    • Add a Phase Transfer Catalyst (e.g., TBAB, 1 mol%) to accelerate the biphasic reaction.

    • Slowly add NaOH 50% (1.1 eq) over 2 hours, maintaining

      
      .
      
    • Critical Control Point: Monitor consumption of CCMP by HPLC. Stirring speed must be high to ensure phase mixing.

  • Hydrolysis & Isolation:

    • Separate the phases. The organic phase contains the O-alkylated oxime intermediate.

    • Wash the organic phase with water to remove salts.

    • Add HCl 37% (1.5 eq) and water (1 vol) to the organic phase.

    • Heat to 50–60°C for 2–3 hours. Acetone will distill off (can be recovered).

    • Crystallization: Cool the aqueous residue to 0–5°C. The target product, O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine dihydrochloride , will crystallize.[1]

    • Filter and wash with cold isopropanol.

Protocol B: The N-Hydroxyphthalimide (NHPI) Route[1]

Recommended for laboratory scale or when strictly anhydrous conditions are required to prevent side reactions.

Reaction Scheme:

Step-by-Step Methodology:

  • Coupling:

    • Dissolve N-Hydroxyphthalimide (1.0 eq) and CCMP (1.0 eq) in DMF (5 vol).

    • Add Triethylamine (1.1 eq) dropwise at 20°C.

    • Heat to 50°C for 4 hours. The solution will turn yellow/orange.

    • Work-up: Pour into ice water. The phthalimide intermediate precipitates as a white/off-white solid. Filter and dry.[4][5]

  • Deprotection (Hydrazinolysis):

    • Suspend the intermediate in Ethanol (10 vol).

    • Add Hydrazine Hydrate (1.05 eq).

    • Reflux (78°C) for 2 hours. A heavy white precipitate (phthalhydrazide) will form.

    • Cool to 20°C and filter off the phthalhydrazide byproduct.

  • Salt Formation:

    • Take the ethanolic filtrate (containing the free amine).

    • Bubble HCl gas or add HCl in Dioxane until pH < 2.

    • Concentrate in vacuo or add Diethyl Ether to precipitate the Hydrochloride salt.

Analytical Specifications

Target Compound: O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine Hydrochloride[1]

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Melting Point 155–160°C (Decomposes)Capillary Method
1H NMR (DMSO-d6)

8.45 (d, 1H, Py-H2), 7.85 (dd, 1H, Py-H4), 7.55 (d, 1H, Py-H5), 5.15 (s, 2H,

), 10.5-11.0 (br s,

)
400 MHz

Safety & Handling (Critical)

Hazard: Hydroxylamine derivatives are Class 4.1 Flammable Solids / Self-reactive substances.[1]

  • Thermal Runaway: Never concentrate the free base to dryness. Always store and handle as the Hydrochloride salt.

  • DSC Data: The onset of decomposition for the free base is approx. 120°C with high energy release (>1000 J/g). The HCl salt is stable up to ~155°C.

  • Incompatibility: Avoid contact with iron/rust (catalyzes decomposition) and strong oxidizers.

References

  • Process for preparing O-alkylhydroxylamine salts without the isolation of intermedi

    • Source: World Intellectual Property Organiz
    • Relevance: Foundation for Protocol A (Acetone Oxime Route).
  • Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines.

    • Source: MDPI (Molecules 2013, 18, 14430-14444).
    • Relevance: Safety data on handling hydroxylamine derivatives and scale-up hazards.[1]

  • Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised.

    • Source: IChemE Symposium Series No. 148.
    • Relevance: Industrial safety protocols for hydroxylamine free base handling.
  • O-((6-Chloropyridin-2-yl)Methyl)hydroxylaMine Properties.

    • Source: PubChem / SynHet C
    • Relevance: Physical property verification and CAS identification.[6]

Sources

Application Notes and Protocols for the Synthesis of O-[(6-Chloropyridin-3-yl)methyl]oxime Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of oxime ethers is a cornerstone reaction in medicinal chemistry and drug development, providing access to a diverse range of biologically active molecules. The O-[(6-Chloropyridin-3-yl)methyl] moiety is a key pharmacophore found in several important compounds. Its coupling with various aldehydes yields oxime ethers with potential applications as insecticides, fungicides, and therapeutic agents. This document provides a comprehensive guide to the reaction conditions for the coupling of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine with aldehydes, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

Reaction Mechanism and Theoretical Background

The formation of an oxime ether from an O-substituted hydroxylamine and an aldehyde is a condensation reaction that proceeds in two main steps:

  • Nucleophilic Addition: The nitrogen atom of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a hemiaminal.[1][2][3]

  • Dehydration: The hemiaminal intermediate is unstable and undergoes acid-catalyzed dehydration to eliminate a molecule of water, forming the stable C=N double bond of the oxime ether.[1][2]

The overall reaction is reversible and its rate is highly dependent on the pH of the reaction medium.[4][5]

The Critical Role of pH

The rate of oxime formation is optimal in weakly acidic conditions, typically between pH 4.5 and 5.5.[5][6] This pH dependence is a delicate balance:

  • At low pH (highly acidic): The nitrogen of the hydroxylamine becomes protonated, diminishing its nucleophilicity and slowing down the initial addition step.[5]

  • At neutral or high pH (alkaline): The dehydration of the hemiaminal intermediate is the rate-limiting step, as there is an insufficient concentration of protons to facilitate the removal of the hydroxyl group as water.[5]

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism for the formation of an oxime ether from an aldehyde and an O-substituted hydroxylamine.

ReactionMechanism Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Hydroxylamine O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine Hydroxylamine->Hemiaminal OximeEther O-[(6-Chloropyridin-3-yl)methyl]oxime Ether Hemiaminal->OximeEther Dehydration (-H₂O) Water Water (H₂O) Hemiaminal->Water

Caption: General reaction mechanism for oxime ether formation.

Experimental Protocols

This section provides detailed protocols for the synthesis of O-[(6-Chloropyridin-3-yl)methyl]oxime ethers. Two primary methods are presented, offering flexibility in terms of reaction scale and conditions.

Protocol 1: General Procedure using a Base in an Organic Solvent

This is a widely applicable method suitable for a broad range of aldehydes.

Materials:

  • O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine hydrochloride

  • Aldehyde (1.0 - 1.2 equivalents)

  • Pyridine or Triethylamine (2.0 - 2.5 equivalents)

  • Ethanol or Methanol (solvent)

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the desired aldehyde (10 mmol) in ethanol (30 mL), add O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine hydrochloride (12 mmol, 1.2 equivalents) and pyridine (20 mmol, 2.0 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate (50 mL) and wash successively with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure oxime ether.

Protocol 2: One-Pot Synthesis using Potassium Carbonate in THF

This method is efficient for α,β-unsaturated and other reactive aldehydes.[7]

Materials:

  • O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine hydrochloride

  • Aldehyde (1.0 equivalent)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equivalents)

  • Tetrahydrofuran (THF), redistilled (solvent)

  • Chloroform

  • Water

  • Anhydrous Na₂SO₄

Procedure:

  • To a mixture of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine hydrochloride (10 mmol) and the aldehyde (10 mmol) in redistilled THF (100 mL), add excess anhydrous potassium carbonate (25 mmol, 2.5 equivalents).

  • Stir the resulting mixture at room temperature or under gentle reflux for 1-3 hours, monitoring the reaction by TLC.

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Wash the solid residue with THF.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Extract the residue with chloroform (3 x 25 mL), wash the combined organic extracts with water (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent to yield the crude oxime ether, which can be further purified by vacuum distillation or column chromatography.

Comparative Overview of Reaction Conditions

ParameterProtocol 1 (Pyridine/Ethanol)Protocol 2 (K₂CO₃/THF)Key Considerations
Base Pyridine or TriethylamineAnhydrous Potassium CarbonateK₂CO₃ is a milder and more easily removable base.
Solvent Ethanol or MethanolTetrahydrofuran (THF)THF is less protic and can be beneficial for sensitive substrates.
Temperature Room TemperatureRoom Temperature to RefluxHeating may be required for less reactive aldehydes.
Reaction Time 12-24 hours1-3 hoursThe one-pot THF method is generally faster.
Work-up Aqueous work-up requiredFiltration and extractionThe work-up for Protocol 2 can be simpler.
Substrate Scope BroadGood for α,β-unsaturated aldehydesThe choice of protocol may depend on the specific aldehyde used.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive hydroxylamine starting material.- Inappropriate pH.- Sterically hindered aldehyde.- Check the purity of the hydroxylamine.- Adjust the pH to be weakly acidic (around 5-6) by adding a small amount of acetic acid.- Increase the reaction temperature and/or reaction time.
Formation of Side Products - Decomposition of starting materials or product.- For aldoximes, dehydration to the corresponding nitrile can occur at high temperatures.[1]- Run the reaction at a lower temperature.- Use a milder base.- Carefully monitor the reaction to avoid prolonged reaction times.
Difficult Purification - Co-elution of starting materials and product.- Presence of highly polar impurities.- Optimize the solvent system for column chromatography.- Consider an alternative purification method such as recrystallization or vacuum distillation if the product is thermally stable.[7]
Inconsistent Yields - Variability in reagent quality.- Incomplete reaction or product loss during work-up.- Use high-purity, dry solvents and reagents.- Ensure complete reaction by TLC before work-up.- Perform extractions carefully to minimize product loss.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of O-[(6-Chloropyridin-3-yl)methyl]oxime ethers.

Workflow Start Start: Reagents & Solvents Reaction Reaction Setup: Combine Aldehyde, Hydroxylamine, Base, and Solvent Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: Solvent Removal & Extraction Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography or Distillation Workup->Purification Characterization Product Characterization: NMR, MS, IR Purification->Characterization End Final Product Characterization->End

Caption: A generalized workflow for the synthesis and purification of oxime ethers.

Conclusion

The coupling of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine with aldehydes is a robust and versatile reaction for the synthesis of novel oxime ethers. By carefully selecting the reaction conditions, including the base, solvent, and temperature, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided in this application note offer a solid foundation for the successful synthesis and purification of this important class of compounds.

References

  • Buhl, M.; DaBell, P.; et al. Solvent-Dependent Oxime-Azide and Oxime-Nitrile Coupling: Crystallographic and Catalytic Studies. ChemPlusChem2014 , 79, 1649–1656. [Link]

  • Various Authors. Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Quora. [Link]

  • Khan Academy. Formation of oximes and hydrazones. [Link]

  • BYJU'S. Oximes. [Link]

  • Kubmarawa, D.; Barminas, J. T.; Aliyu, A. O. C. One-pot synthesis of oxime ethers from cinnamaldehyde and crotonaldehyde. Journal of Chemical and Pharmaceutical Research2011 , 3, 96-99. [Link]

  • Gormley, N. A.; et al. The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry2016 , 7, 3213-3228. [Link]

  • de Gruiter, G.; et al. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate Chemistry2017 , 28, 2237-2253. [Link]

  • Zhang, L.; et al. Effect of different solvents on propyl-oxime formation measured by SPME-GC-MS. Journal of Food Science2013 , 78, C1338-C1343. [Link]

  • The Organic Chemistry Tutor. Formation of an Oxime from an Aldehyde. YouTube. [Link]

  • Webb, G. A.; et al. Effect of solvent-solute interactions in oximes. Magnetic Resonance in Chemistry1985 , 23, 74-76. [Link]

  • Rosenberg, S.; Silver, S. M.; Sayer, J. M.; Jencks, W. P. Oxime formation. Journal of the American Chemical Society1974 , 96, 7986–7998. [Link]

  • Wikipedia. Oxime. [Link]

  • Hayashi, M.; Nakamura, S. Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Angewandte Chemie International Edition2011 , 50, 2249-2252. [Link]

  • ResearchGate. Different approaches for oxime (ether) synthesis. [Link]

  • Kubmarawa, D.; Barminas, J. T.; Aliyu, A. O. C. Silver Oxide-Mediated Oxime Ether Synthesis. Archives of Applied Science Research2011 , 3, 126-130. [Link]

  • European Patent Office. Purification method of cyclohexanone-oxime. EP 1270548 A1.
  • Kölmel, D. K.; et al. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science2018 , 9, 4173-4181. [Link]

  • Mozhdehi, D.; et al. Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv2020 . [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Tamaru, Y.; et al. Selective synthesis of allylated oxime ethers and nitrones based on palladium-catalyzed allylic substitution of oximes. Organic Letters2000 , 2, 3273-3276. [Link]

  • Yaka, H.; et al. The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences2020 , 132, 1-7. [Link]

  • Nielsen, D. S.; et al. Boronic acids facilitate rapid oxime condensations at neutral pH. Chemical Science2015 , 6, 3849-3857. [Link]

  • Loiseau, F.; Beauchemin, A. M. Synthesis of Oximes from the Cope-type Hydroamination of Alkynes with NH2OH. Organic Syntheses2012 , 89, 345-354. [Link]

  • Tan, W. W.; et al. Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses2018 , 95, 1-14. [Link]

  • ResearchGate. How can I remove nitrile impurities from the oxime? [Link]

  • El-Faham, A.; et al. Z-L-Phg-Val-OMe. Organic Syntheses2015 , 92, 108-124. [Link]

  • Arunachalam, S.; et al. Characterization data of the synthesized oxime derivatives. Journal of the Serbian Chemical Society2012 , 77, 141-152. [Link]

  • Naimi-Jamal, M. R.; et al. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal2009 , 3, 1-6. [Link]

  • Zhang, J.; et al. N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl)prop-1-en-1-yl}-N-methyl-2,2-dimethylpropanamide. Acta Crystallographica Section E2010 , 66, o2622. [Link]

  • Boruah, M.; et al. Green and highly selective protocol for the synthesis of oximes. Indian Journal of Chemistry - Section B2007 , 46B, 1345-1348. [Link]

  • Al-Hourani, B. J. Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Global Journal of Chemical Sciences2018 , 1, 1-5. [Link]

  • ResearchGate. Optimization of the reaction conditions between aldehyde 1 and N-methylhydroxylamine 2 a. [Link]

  • Arslan, T.; et al. Synthesis and Characterization of Novel Oxime Derivatives. Letters in Organic Chemistry2016 , 13, 1-6. [Link]

  • Hall, A. NEW CHEMISTRY OF HYDROXYLAMINES. Cardiff University. [Link]

  • Kumar, V.; et al. FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules2021 , 26, 1-20. [Link]

Sources

Application Note: Catalytic Hydrogenation Techniques Involving O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine (CAS 184870-71-1) is a high-value pharmacophore and agrochemical intermediate, serving as a precursor for N-alkoxy amine derivatives. Its structural utility is counterbalanced by significant reactivity challenges during catalytic hydrogenation.[1] The molecule contains a "Chemoselectivity Triad" of labile functionalities:

  • The N–O Bond: Susceptible to hydrogenolysis (cleavage) to form the primary amine and alcohol.

  • The C–Cl Bond: Prone to hydrodechlorination on Palladium surfaces, destroying the bioactivity profile.

  • The Pyridine Ring: Vulnerable to saturation (piperidine formation) under high pressure or acidic conditions.

This guide details validated protocols to navigate these competing pathways. It focuses on retaining the structural integrity of the (6-chloropyridin-3-yl)methyl moiety while performing targeted reductions of oxime ethers or co-existing unsaturation.

Strategic Analysis: The Stability/Reactivity Landscape

Successful hydrogenation involving this moiety requires a departure from standard Pd/C protocols. The choice of catalyst and solvent dictates the reaction trajectory.

Thermodynamic Hierarchy of Reduction

Under standard conditions (H₂, Pd/C, MeOH), the reduction sequence typically proceeds as:

  • N–O Hydrogenolysis (Fastest,

    
     kcal/mol)
    
  • C=C / C=N Reduction (Intermediate)

  • C–Cl Hydrodechlorination (Catalyst dependent, often competes with C=C)

  • Pyridine Ring Reduction (Slowest, requires acid/pressure)

Objective: To invert this hierarchy—reducing a C=N or C=C bond without triggering steps 1, 3, or 4.

Catalyst Selection Matrix
Target TransformationRecommended CatalystAdditives/ConditionsMechanism of Selectivity
Oxime Ether

Hydroxylamine
PtO₂ (Adams) HCl (1.0 eq), EtOHAcid protonates the product, preventing poisoning; Pt minimizes N-O cleavage compared to Pd.
Alkene

Alkane
RhCl(PPh₃)₃ Benzene/EtOH, HomogeneousHomogeneous catalysis avoids surface-adsorption required for hydrogenolysis.
Alkene

Alkane (Heterogeneous)
Sulfided Pt/C EtOAc, Low PressureSulfur poisons high-energy "kink" sites responsible for C-Cl activation.
Nitrile

Amine
(Precursor Synthesis)
Raney Ni (Mod) Low Ni content, <50°CKinetic control prevents dehalogenation.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Alkoxy Amines via Oxime Ether Reduction

Application: Converting an oxime ether (derived from O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine) into a secondary N-alkoxy amine.[2] Challenge: Preventing over-reduction to the primary amine (N-O cleavage).

Materials
  • Substrate: O-[(6-Chloropyridin-3-yl)methyl] aldoxime or ketoxime derivative.

  • Catalyst: Platinum(IV) Oxide (PtO₂, Adams Catalyst).[3]

  • Solvent: Absolute Ethanol.

  • Additive: HCl (1.25 M in EtOH) or H₂SO₄.

Methodology
  • Preparation: In a hydrogenation vessel, dissolve the oxime ether (1.0 mmol) in absolute ethanol (10 mL).

  • Acidification: Add ethanolic HCl (1.0 equiv).

    • Note: Protonation of the oxime nitrogen activates the C=N bond towards reduction while simultaneously protecting the resulting hydroxylamine product from coordinating strongly to the catalyst surface, which often precedes N-O cleavage.

  • Catalyst Addition: Add PtO₂ (5 mol% relative to substrate).

    • Safety: Add catalyst under an inert blanket (Argon/Nitrogen) to prevent ignition of solvent vapors.

  • Hydrogenation: Purge the vessel with H₂ (3 cycles). Pressurize to 3 bar (45 psi) . Stir vigorously at 20–25 °C .

  • Monitoring: Monitor by HPLC every 30 minutes. Look for the disappearance of the oxime and the appearance of the hydroxylamine.

    • Critical Stop Point: Stop immediately upon consumption of starting material. Prolonged exposure will lead to N-O cleavage.

  • Workup: Filter the catalyst through a Celite pad (keep wet to avoid fire hazard). Neutralize the filtrate with saturated NaHCO₃. Concentrate under reduced pressure.

Expected Outcome: >85% yield of the N-alkoxy amine with <5% dehalogenation or amine byproduct.

Protocol B: Chemoselective Hydrogenation of Alkenes

Application: Reducing a C=C double bond in a molecule containing the O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine moiety. Challenge: Avoiding hydrodechlorination of the pyridine ring.

Materials
  • Catalyst: 5% Pt/C (Sulfided) OR Wilkinson’s Catalyst [RhCl(PPh₃)₃].

  • Solvent: Ethyl Acetate (for Pt) or Benzene/Ethanol (1:1) (for Rh).

Methodology (Heterogeneous Route)
  • Setup: Charge the reactor with the alkene substrate (1.0 mmol) and Ethyl Acetate (15 mL).

  • Catalyst: Add 5% Pt/C (Sulfided) (2 wt% loading).

    • Rationale: Sulfided platinum catalysts are "poisoned" enough to inhibit the oxidative addition of the Ar-Cl bond but remain active for olefin hydrogenation.

  • Reaction: Hydrogenate at 1 atm (balloon pressure) at room temperature.

  • Workup: Filter through Celite. Evaporate solvent.

Methodology (Homogeneous Route - High Selectivity)
  • Setup: Dissolve substrate in degassed Benzene/Ethanol (1:1).

  • Catalyst: Add [RhCl(PPh₃)₃] (2–5 mol%).

  • Reaction: Hydrogenate at 3 bar H₂ for 4–12 hours.

    • Note: Homogeneous Rhodium catalysts are sterically bulky and electronically tuned to prefer non-polar

      
      -systems (alkenes) over polar 
      
      
      
      -bonds (C-Cl, N-O), offering the highest chemoselectivity.
Protocol C: Precursor Synthesis (Nitrile Reduction)

Application: Synthesis of the (6-Chloropyridin-3-yl)methylamine core from 2-chloro-5-cyanopyridine. Reference: Adapted from Sreenivasulu et al.[4] and EP Patents for chloropyridine derivatives.

Methodology
  • Catalyst: Raney Nickel (pre-washed to remove excess alkali).

  • Solvent: Methanol saturated with Ammonia (NH₃ prevents secondary amine formation).

  • Conditions: 50 °C, 1–2 bar H₂.

  • Control: Strict temperature control is vital. Above 50 °C, dehalogenation rates increase exponentially.

  • Yield: Expect ~85% yield of the primary amine with retention of the chlorine.

Visualizing the Chemoselectivity Pathways

The following diagram illustrates the divergent reaction pathways based on catalyst choice.

HydrogenationPathways Start Oxime Ether Precursor (R=N-O-CH2-Py-Cl) PdC Pd/C, H2 (Standard) Start->PdC PtO2 PtO2, H+, H2 (Acid Assisted) Start->PtO2 Rh Wilkinson's Cat (Homogeneous) Start->Rh If C=C present Amine Primary Amine + Alcohol (N-O Cleavage - Undesired) PdC->Amine Major Path Dechloro Dechlorinated Product (Impurity) PdC->Dechloro Side Reaction Hydroxylamine N-Alkoxy Amine (Target Product) PtO2->Hydroxylamine Selective Reduction Rh->Hydroxylamine C=C Reduction Only

Figure 1: Reaction divergence based on catalyst selection. PtO₂/H⁺ favors N-O retention, while Pd/C leads to hydrogenolysis and dehalogenation.

Safety & Handling Data

ParameterSpecificationNote
Thermal Stability Unstable >120°CHydroxylamines can undergo disproportionation; keep reaction temps <50°C.
Catalyst Handling Pyrophoric (Raney Ni, dry Pd/C)Always keep catalysts wet; use inert gas purging.
Byproducts HCl (from dehalogenation)If dehalogenation occurs, HCl is generated, which can corrode vessels.

References

  • Sreenivasulu, R., et al. (2015).[4] "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 27(11), 4358-4360. Link

  • Ma, Y., et al. (2021). "Iridium-Catalyzed Acid-Assisted Hydrogenation of Oximes to Hydroxylamines." Angewandte Chemie International Edition, 60(28), 15524-15532.[5] Link

  • Sajiki, H., & Hirota, K. (2003).[6] "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison." Chemical and Pharmaceutical Bulletin, 51(3), 320-324.[7] Link

  • Redina, E.A., et al. (2022).[8] "Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines."[1][3][8] Molecules, 27(24), 8721. Link

  • Gallenco, A., et al. (1990). "Process for the preparation of 2-chloro-5-chloromethylpyridine." U.S. Patent 4,958,025. Link

Sources

Troubleshooting & Optimization

Purification strategies for removing impurities from O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered during experimental work. The methodologies described are grounded in established chemical principles and aim to provide a self-validating framework for achieving high purity of the target compound.

Section 1: Frequently Asked Questions - Impurity Profiling & Strategy Selection

This section addresses common initial questions regarding the nature of impurities and the selection of an appropriate purification strategy.

Q1: What are the most likely impurities in a crude sample of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine?

A: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, common impurities typically fall into several categories:

  • Unreacted Starting Materials: Depending on the synthesis, this could include hydroxylamine (or its salt form) and the electrophilic precursor, such as 3-(chloromethyl)-6-chloropyridine or 3-(bromomethyl)-6-chloropyridine.

  • Reaction By-products: These can include products from over-alkylation (di-substitution on the hydroxylamine nitrogen), elimination products from the electrophile, or impurities from precursor synthesis. For instance, related compounds are known metabolites of insecticides like Acetamiprid, suggesting a variety of potential related structures[1].

  • Reagents and Solvents: Inorganic salts (e.g., NaCl, KBr) formed during the reaction or subsequent workup, and residual high-boiling solvents like DMF or DMSO.

  • Degradation Products: Hydroxylamine derivatives can be susceptible to oxidation or hydrolysis, especially under harsh pH or temperature conditions.

Application Scientist's Insight: Before attempting any purification, it is highly recommended to run a preliminary analysis of the crude material. A simple Thin Layer Chromatography (TLC) can visualize the number of components. A proton NMR (¹H NMR) spectrum can often identify unreacted starting materials or residual solvents, giving you a clearer picture of the purification challenge ahead.

Q2: My crude product is a sticky oil, but the pure compound is a solid. What does this imply?

A: This is a common scenario and usually indicates the presence of significant impurities that are disrupting the crystal lattice of the final product. Residual solvents are a primary culprit, acting as a plasticizer. The presence of unreacted starting materials or liquid by-products can also prevent solidification. This observation strongly suggests that a simple filtration or single-solvent recrystallization will be insufficient. A more robust purification method, such as acid-base extraction or column chromatography, will be necessary to remove these lattice-inhibiting impurities.

Q3: What is the most powerful initial purification step for this specific molecule?

A: Given the structure of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine, acid-base extraction is the most effective and highly recommended initial purification strategy.

Causality Explained: The molecule possesses two basic nitrogen atoms: the pyridine ring nitrogen and the hydroxylamine nitrogen. These basic sites can be protonated by an aqueous acid (e.g., 1M HCl) to form a water-soluble ammonium salt.[2][3] Most non-basic organic impurities, such as unreacted alkyl halides or non-amine by-products, will remain in the organic phase and can be physically separated. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH or NaHCO₃) regenerates the neutral, organic-soluble free base, which can be extracted back into a fresh organic solvent, leaving water-soluble salts behind.[2] This technique powerfully separates compounds based on their acid-base properties.

Q4: When is recrystallization a suitable purification method?

A: Recrystallization is an excellent secondary purification step, typically performed after an initial bulk purification like acid-base extraction, or if the crude product is already of moderate purity (>85-90%). It is particularly effective for removing small amounts of structurally similar impurities. The successful application of recrystallization relies on finding a solvent system where the target compound has high solubility at an elevated temperature but low solubility at a reduced temperature, while the impurities remain soluble at the lower temperature. For hydroxylamine derivatives, alcohol solvents like ethanol or methanol are often effective.[4]

Q5: At what point should I consider using column chromatography?

A: Silica gel flash column chromatography should be considered under the following circumstances:

  • Failure of Other Methods: If both acid-base extraction and recrystallization fail to separate a critical impurity.

  • Structurally Similar Impurities: When impurities have similar acid-base properties and solubility profiles to the target compound (e.g., an N-alkylated or regioisomeric by-product).

  • Trace Impurity Removal: For achieving the highest possible purity (>99.5%), chromatography is often essential to remove trace-level contaminants that may not be efficiently removed by bulk methods.

Application Scientist's Insight: Chromatography is resource-intensive (solvents, silica, time). Therefore, it is most efficiently used as a final polishing step on material that has already been partially purified by a less demanding technique like extraction.

Section 2: Troubleshooting Guide - Common Purification Issues

This section provides solutions to specific problems that may arise during the purification workflow.

Q1: During acid-base extraction, I recovered very little product. What likely went wrong?

A: Low recovery from an acid-base extraction typically points to one of several issues:

  • Incomplete Protonation/Deprotonation: Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during the acid wash and sufficiently basic (pH 9-10) during the back-extraction step. Use pH paper to verify at each stage.

  • Insufficient Extraction: Use multiple, smaller-volume extractions rather than a single large-volume one. For example, 3 x 50 mL extractions are more efficient than 1 x 150 mL.

  • Emulsion Formation: Vigorous shaking can create stable emulsions at the organic-aqueous interface, trapping your product. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or letting the funnel stand for an extended period. Gentle swirling is often better than aggressive shaking.

  • Product Precipitation: If the hydrochloride salt of your compound is not fully soluble in the aqueous acid, it may precipitate at the interface. If this occurs, add more water to the aqueous layer to fully dissolve the salt before separating the layers.

Q2: My compound "oiled out" during recrystallization instead of forming crystals. How can I resolve this?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The solute separates as a liquid phase instead of a solid crystalline phase.

  • Solution 1: Reduce the Cooling Rate. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of ordered crystal nuclei.

  • Solution 2: Add More Solvent. You may have too high a concentration of your compound. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.

  • Solution 3: Change the Solvent System. The chosen solvent may be too good a solvent. Try a solvent system where the compound is less soluble, such as a co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Dissolve the compound in the "good" solvent and slowly add the "poor" solvent (anti-solvent) at an elevated temperature until the solution becomes slightly cloudy, then clarify with a drop of the good solvent and cool slowly.

Q3: My final product shows residual solvent in the NMR spectrum. How can I remove it?

A: Residual solvent can be persistent, especially with high-boiling point solvents.

  • High-Vacuum Drying: Dry the sample under high vacuum (not just a rotary evaporator) for several hours, potentially with gentle heating (if the compound is thermally stable).

  • Lyophilization (Freeze-Drying): If your compound is soluble in a solvent like water or 1,4-dioxane and is not volatile, lyophilization can be very effective at removing residual solvents.

  • Solvent Trituration/Re-precipitation: Dissolve the product in a small amount of a volatile solvent (like dichloromethane or diethyl ether) in which it is highly soluble, then add a large volume of a non-solvent (like hexanes or pentane) to crash out the solid. The residual high-boiling solvent will hopefully remain in the liquid phase. Collect the solid by filtration and dry under vacuum.

Section 3: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Purification by Acid-Base Extraction
  • Principle: This protocol exploits the basicity of the pyridine and hydroxylamine moieties. The compound is protonated and moved into an aqueous phase to separate it from neutral organic impurities. It is then deprotonated and returned to an organic phase, leaving inorganic salts behind.[2][3]

  • Dissolution: Dissolve the crude O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (100 mL) in a separatory funnel.

  • Acidic Wash: Add 1M aqueous HCl (50 mL) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 1-2 minutes. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Acidic Wash: Add another portion of 1M HCl (50 mL) to the organic layer remaining in the funnel. Shake and separate as before. Combine this second aqueous extract with the first one.

    • Self-Validation Checkpoint: Spot the organic layer on a TLC plate against the crude material. The product spot should be significantly diminished or absent.

  • Wash Organic Layer (Optional): Wash the combined organic layer (which contains neutral impurities) with brine (25 mL), then discard it according to your institution's waste disposal procedures.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M aqueous NaOH or saturated NaHCO₃ solution while stirring until the pH is ~9-10 (verify with pH paper). A precipitate or cloudiness may appear as the free base is formed.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add fresh ethyl acetate or DCM (75 mL). Shake and allow the layers to separate.

  • Collect Organic Layer: Drain the organic layer (the product is now in this layer) into a clean flask. Extract the aqueous layer twice more with fresh organic solvent (2 x 50 mL).

  • Combine and Dry: Combine all organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified product. Analyze for purity by HPLC or NMR.

Protocol 2: Purification by Recrystallization
  • Principle: This protocol purifies the compound based on differences in solubility between the target molecule and impurities in a chosen solvent system at varying temperatures. This method is effective for crystalline solids with moderate initial purity.[4]

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the partially purified compound (e.g., 2.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

    • Self-Validation Checkpoint: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity. Confirm purity with NMR or HPLC.

Section 4: Visualization of Workflows

Diagram 1: Purification Strategy Decision Workflow

G start Crude Product Analysis (TLC, NMR) is_solid Is the crude product a solid or oil? start->is_solid purity Purity >85% by NMR? is_solid->purity  Solid   acid_base Perform Acid-Base Extraction is_solid->acid_base  Oil / Low Purity Solid   purity->acid_base  No   recrystallize Attempt Recrystallization purity->recrystallize  Yes   check_purity1 Check Purity (HPLC, NMR) acid_base->check_purity1 check_purity2 Check Purity (HPLC, NMR) recrystallize->check_purity2 is_pure Is Purity >98%? check_purity1->is_pure check_purity2->is_pure chromatography Perform Column Chromatography is_pure->chromatography  No   final_product Final Pure Product is_pure->final_product  Yes   chromatography->final_product

Caption: Decision tree for selecting the optimal purification strategy.

Diagram 2: Acid-Base Extraction Workflow

G cluster_org Organic Phase cluster_aq Aqueous Phase start 1. Crude Product in Ethyl Acetate step2 2. Wash with 1M HCl start->step2 impurities 4. Neutral Impurities in Ethyl Acetate (Discard) product_final 7. Pure Product in Ethyl Acetate product_salt 3. Product as HCl Salt in Aqueous HCl step5 5. Basify with 2M NaOH to pH 9 product_salt->step5 product_free 6. Free Base Product in Aqueous NaOH step_back_extract Back-extract with fresh Ethyl Acetate product_free->step_back_extract step2->impurities Impurities remain in org. phase step2->product_salt Product moves to aq. phase step5->product_free step_back_extract->product_final Product returns to org. phase

Caption: Visual workflow of the acid-base extraction process.

Section 5: Data Summary Tables

Table 1: Comparison of Primary Purification Techniques

TechniquePrincipleBest ForAdvantagesDisadvantages
Acid-Base Extraction Separation by pKaRemoving neutral or acidic impurities from a basic product.High capacity, rapid, cost-effective for bulk purification.Ineffective for impurities with similar basicity; can lead to emulsions.
Recrystallization Differential solubilityPolishing solids of moderate-to-high purity (>85%).Can yield highly pure crystalline material; scalable.Requires a suitable solvent; can have yield losses in mother liquor.
Column Chromatography Differential adsorptionSeparating complex mixtures or structurally similar compounds.High resolution; capable of achieving >99.5% purity.Lower capacity, time-consuming, requires significant solvent volumes.

Table 2: Suggested Solvent Systems for Analysis and Purification

ApplicationSolvent SystemRationale
TLC / Column Chromatography Ethyl Acetate / Hexanes (with 1-5% Triethylamine)A versatile non-polar/polar mobile phase. Triethylamine is added to deactivate acidic sites on the silica gel, preventing streaking of the basic amine product.
TLC / Column Chromatography Dichloromethane / Methanol (with 1% Ammonium Hydroxide)A more polar system for compounds with lower Rf in ethyl acetate. Ammonium hydroxide serves the same purpose as triethylamine.
Recrystallization Isopropanol or EthanolThe compound is likely to have good solubility in hot alcohols and lower solubility upon cooling.
Recrystallization TolueneA less polar option that can be effective if alcohol systems fail.

References

Sources

Troubleshooting low reactivity of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine in condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific technical challenges associated with the condensation of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine (CAS: 184870-71-1). It is designed for researchers observing stalled conversion, low yields, or byproduct formation during oxime ether synthesis.

Reagent Profile & Core Reactivity
  • Reagent: O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine

  • Common Form: Hydrochloride Salt (HCl)

  • Primary Application: Synthesis of oxime ether insecticides (e.g., Pyriproxyfen analogs) and pharmaceutical intermediates.

  • The Problem: Users often report "low reactivity" compared to standard O-benzyl hydroxylamines.

  • The Root Cause: The 6-chloropyridin-3-yl moiety is electron-withdrawing. Through the methylene spacer, it exerts an inductive effect (-I) that lowers the electron density on the amine nitrogen. This makes the reagent a weaker nucleophile than standard alkoxyamines. Furthermore, improper pH control often locks the reagent in its unreactive protonated salt form.

Diagnostic Workflow: Why is your reaction failing?

Use this decision matrix to identify the bottleneck before altering your protocol.

TroubleshootingTree Start Start: Low Conversion CheckForm 1. Are you using the HCl salt? Start->CheckForm Neutralized Did you add base (≥ 1 equiv)? CheckForm->Neutralized Yes PH_Check 2. Check pH of Reaction CheckForm->PH_Check No (Free base) Neutralized->PH_Check Yes Action_Base CRITICAL ERROR: HCl salt is non-nucleophilic. Add NaOAc or Pyridine. Neutralized->Action_Base No Solvent_Check 3. Check Solvent System PH_Check->Solvent_Check pH 4.0 - 5.0 (Optimal) Action_pH_Low pH < 3: Amine protonated. Add weak base (NaOAc). PH_Check->Action_pH_Low Too Acidic Action_pH_High pH > 6: Carbonyl not activated. Add weak acid (AcOH). PH_Check->Action_pH_High Too Basic Action_Drying Equilibrium Issue. Add Molecular Sieves or use Dean-Stark. Solvent_Check->Action_Drying Protic Solvent OK

Figure 1: Diagnostic decision tree for troubleshooting stalled condensation reactions.

Critical Parameters & Optimization
A. The pH "Goldilocks" Zone (pH 4.0 – 5.0)

This is the single most common failure point.

  • Mechanism: Oxime formation is acid-catalyzed (activates the carbonyl electrophile) but requires a free amine nucleophile.

  • The Conflict:

    • Too Acidic (pH < 3): The weak nucleophile O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine becomes protonated (

      
      ) and completely unreactive.
      
    • Too Basic (pH > 7): The ketone/aldehyde carbonyl is not activated, making attack by the deactivated nucleophile extremely slow.

  • Solution: Do not use strong bases (NaOH) or strong acids (HCl/H2SO4). Use a buffered system.[1]

    • Standard: Ethanol/Pyridine (1:1).

    • Optimized: Sodium Acetate (NaOAc) in Ethanol/Water.

B. The "Alpha-Effect" vs. Inductive Withdrawal

While the oxygen atom adjacent to the nitrogen usually increases reactivity (the alpha-effect), the electron-deficient chloropyridine ring counteracts this.

  • Implication: You cannot rely on room temperature stirring for hindered ketones.

  • Fix: Heat is almost always required (50–80 °C) unless the substrate is a highly reactive aldehyde.

C. Water Management

The reaction produces water.[2] Because the reagent is less nucleophilic, the reverse reaction (hydrolysis) becomes competitive.

  • Fix: Add 3Å or 4Å Molecular Sieves to the reaction vessel or use a Dean-Stark trap if refluxing in toluene.

Optimized Protocols
Protocol A: The "Standard" Buffered Method (Recommended)

Best for: Most ketones and aldehydes.

  • Dissolution: Dissolve the carbonyl substrate (1.0 equiv) in Ethanol (0.5 M concentration).

  • Reagent Prep: Add O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine HCl (1.2 – 1.5 equiv).

  • Buffering: Add Sodium Acetate (NaOAc) (1.5 – 2.0 equiv). Note: This neutralizes the HCl and creates an acetic acid/acetate buffer in situ.

  • Reaction: Heat to 60 °C for 2–6 hours. Monitor by TLC/LCMS.

  • Workup: Evaporate EtOH, partition between EtOAc/Water.

Protocol B: Nucleophilic Catalysis (For Difficult Substrates)

Best for: Sterically hindered ketones or electron-rich aromatic ketones.

  • Solvent: Use Methanol or Ethanol.[3]

  • Catalyst: Add Aniline (10 mol%) or p-Phenylenediamine.

    • Mechanism:[2][4][5][6] Aniline condenses rapidly with the ketone to form a reactive Schiff base (imine), which then undergoes rapid transimination with the hydroxylamine.[6]

  • Conditions: Adjust pH to ~4.5 with AcOH and heat to reflux.

Comparative Data: Solvent & Base Effects
ConditionsConversion (4h)Notes
EtOH, No Base < 5%Failed. Reagent remains as unreactive HCl salt.
EtOH, Pyridine (excess) 65%Good, but pyridine can be difficult to remove.
EtOH, NaOAc (2.0 eq) 92% Optimal. Clean conversion, easy workup.
DCM, Et3N 40%Slow. Chloride salt precipitation coats reagents.
EtOH, NaOH (1.0 eq) 30%Too basic; side reactions (e.g., hydrolysis) observed.
FAQs: Technical Support

Q: My reaction turns dark/black, but conversion is low. What is happening? A: This indicates decomposition of the free hydroxylamine base. Free O-alkyl hydroxylamines are less stable than their salts. Solution: Do not "freebase" the reagent beforehand.[2] Generate it in situ using NaOAc or Pyridine immediately in the presence of the ketone.

Q: Can I use microwave irradiation? A: Yes. Microwave heating (EtOH, 100 °C, 10-20 min) is highly effective for this specific reagent due to its lower nucleophilicity. Ensure the vessel is sealed to prevent solvent loss.

Q: I see two spots on TLC with the same mass (LCMS). Is this an impurity? A: Likely not. Oxime ethers form E/Z isomers (geometric isomers).[7] The ratio depends on the steric bulk of the ketone. Both isomers are usually biologically active or can be separated if necessary, but they are chemically identical products.

Q: The HCl salt is not dissolving in my solvent (DCM/Toluene). A: The HCl salt is polar. It will not dissolve in non-polar solvents, preventing reaction.

  • Fix: Switch to Methanol/Ethanol. If you must use Toluene (e.g., for Dean-Stark), you must add a phase transfer catalyst (e.g., TBAB) or pre-neutralize the salt in water, extract the free base into Toluene, and use immediately.

References
  • Org. Synth. 2010, 87, 231-235. Synthesis of Acetophenone O-Acetyl Oxime. (General protocol for hydroxylamine condensation and pH handling).

  • Dirksen, A., et al. (2006). Nucleophilic Catalysis of Oxime Ligation. Angewandte Chemie International Edition, 45(45), 7581-7584. (Mechanism of aniline catalysis).[6]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. (Stability and pH dependence data).

  • PubChem Compound Summary: O-((6-Chloropyridin-2-yl)methyl)hydroxylamine. (Physical properties and identifiers). [8]

Sources

Preventing degradation of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its lifecycle in your laboratory. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to proactively address and prevent its degradation during storage and handling.

I. Understanding the Stability of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine: An Overview

O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine is a substituted hydroxylamine derivative. Like many hydroxylamines, its stability is a key consideration for its effective use. The presence of the N-O bond makes the molecule susceptible to certain degradation pathways, particularly under suboptimal storage conditions. This guide will provide you with the necessary knowledge and tools to maintain its purity and reactivity.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine?

A1: To ensure maximum stability, O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine should be stored in a cool, dry, and well-ventilated place.[1] It is crucial to keep the container tightly closed to protect it from moisture and air.[1][2] Storage in a refrigerator at 2-8°C is recommended for long-term stability.[3] The compound should also be protected from light.[4]

Q2: I've noticed a change in the color/physical appearance of the compound. What could be the cause?

A2: A change in physical appearance, such as discoloration or clumping, can be an indicator of degradation. This could be due to exposure to moisture, light, elevated temperatures, or incompatible substances. It is advisable to re-test the purity of the material before use if any changes are observed.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine are not extensively documented in publicly available literature, based on its chemical structure, potential degradation pathways include:

  • Hydrolysis: Cleavage of the O-N bond or other labile bonds in the presence of water.

  • Oxidation: The hydroxylamine moiety can be susceptible to oxidation, potentially leading to the formation of corresponding oximes or other oxidized species.[5]

  • Photodegradation: The pyridine ring can absorb UV light, which may lead to photochemical decomposition.[1][6]

  • Thermal Degradation: As with many hydroxylamine derivatives, elevated temperatures can lead to decomposition.[1][2]

Q4: How can I check the purity of my stored O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to assess the purity of your compound and detect any degradation products. Section IV of this guide provides a detailed protocol for developing and validating such a method. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying and quantifying impurities.

III. Troubleshooting Guide: Common Degradation Issues and Solutions

Observed Issue Probable Cause(s) Recommended Actions & Preventive Measures
Loss of potency or unexpected reaction outcomes. Degradation of the starting material.1. Verify Purity: Immediately analyze the purity of the stored compound using a validated stability-indicating HPLC method (see Section IV). 2. Review Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dry, dark, tightly sealed).[1][2][4] 3. Prevent Future Issues: Implement a routine quality control check for this reagent, especially for long-term storage or before use in critical experiments.
Appearance of new, unidentified peaks in analytical chromatograms. Formation of degradation products.1. Characterize Degradants: Use hyphenated techniques like LC-MS to obtain the mass of the unknown peaks and NMR for structural elucidation.[7][8] 2. Investigate the Cause: If degradation is confirmed, consider performing a forced degradation study (see Section V) to identify the conditions leading to the formation of these impurities. This will help in refining storage and handling protocols.
Inconsistent results between different batches of the compound. Variation in initial purity or degradation during storage of one batch.1. Qualify New Batches: Always perform an initial purity check on new batches of the compound upon receipt. 2. Standardize Storage: Ensure all batches are stored under the same, optimal conditions.

IV. Experimental Protocol: Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately assessing the purity of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine and separating its degradation products.

Objective: To develop and validate a reverse-phase HPLC (RP-HPLC) method capable of separating the parent compound from potential degradation products.

Materials:

  • O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Analytical grade phosphate buffers, formic acid, or trifluoroacetic acid

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

Step-by-Step Methodology:
  • Method Development:

    • Solvent Selection: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

    • Initial Conditions: Start with a simple isocratic mobile phase, for example, a mixture of acetonitrile and a phosphate buffer (pH 3.0) at a flow rate of 1.0 mL/min.

    • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of the compound using a UV-Vis spectrophotometer or the diode array detector of the HPLC. The pyridine moiety suggests absorbance in the UV range.

    • Optimization: If co-elution of impurities or poor peak shape is observed, optimize the method by:

      • Adjusting the mobile phase composition (gradient elution may be necessary).

      • Changing the pH of the aqueous phase.

      • Varying the column temperature.

  • Method Validation (as per ICH Q2(R2) Guidelines): [9]

    • Specificity: Demonstrate that the method can distinguish the analyte from its potential degradation products. This is achieved through forced degradation studies (see Section V).

    • Linearity: Analyze a series of solutions of the reference standard at different concentrations to demonstrate a linear relationship between concentration and peak area.

    • Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known concentrations.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualization of the Method Development Workflow:

Caption: Workflow for HPLC Method Development.

V. Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to generate potential degradation products for method validation.[10][11][12]

Objective: To investigate the degradation of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine under various stress conditions.

Materials:

  • O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC system with a validated stability-indicating method

  • Photostability chamber

  • Oven

Step-by-Step Methodology:
  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photolytic Degradation: Expose the sample (in solution and as a solid) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the stressed samples using the validated stability-indicating HPLC method.

    • Analyze a control sample (unstressed) for comparison.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products.

    • Calculate the mass balance to ensure that all degradation products are accounted for.[5][11]

    • For significant degradation products, proceed with structural elucidation using LC-MS and NMR.[7][8]

Visualization of the Forced Degradation Study Workflow:

ForcedDegradation cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze by Stability-Indicating HPLC Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Start Prepare Sample Solutions Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Data Data Interpretation & Mass Balance Analysis->Data Elucidation Structural Elucidation (LC-MS, NMR) Data->Elucidation

Caption: Forced Degradation Study Workflow.

VI. Summary of Recommended Storage and Handling

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation.
Atmosphere Tightly sealed container, inert atmosphere (e.g., argon or nitrogen) for long-term storage.To prevent exposure to moisture and atmospheric oxygen, which can cause hydrolysis and oxidation.[1][2]
Light Store in an amber vial or in the dark.To prevent photodegradation.[4]
Incompatibilities Avoid contact with strong oxidizing agents and metals.[2]To prevent chemical reactions that could lead to degradation.

By adhering to these guidelines and utilizing the provided experimental protocols, researchers can ensure the integrity and reliability of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine in their scientific endeavors.

References

  • Sigma-Aldrich. Safety Data Sheet for O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine. (URL not available for direct linking, but accessible via supplier website)
  • Merck Millipore. Safety Data Sheet. (URL not available for direct linking, but accessible via supplier website)
  • Loba Chemie. HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • Al-Momani, F.
  • Kalaj, B. N. NMR Applications to Study Natural Product Biosynthesis and Biodegradation. eScholarship, University of California.
  • Blessy, M., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • ICH. ICH Harmonised Tripartite Guideline: Q1A (R2) Stability Testing of New Drug Substances and Products.
  • Maggio, R. M., et al. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis.
  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • Dong, M. W.
  • Klick, S., et al. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Kumar, T., et al. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. PubMed.
  • Song, M., et al. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Publishing.
  • De Angelis, F., et al. Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. MDPI.
  • Unbound Medicine. The use of LC/MS, GC/MS, and LC/NMR hyphenated techniques to identify a drug degradation product in pharmaceutical development.
  • Akkala, S., et al. RP-HPLC Technique. Asian Journal of Pharmaceutical Research.
  • Kumar, T., et al. A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. SciSpace.
  • ResearchGate. liquid chromatography method to analyze genotoxic impurity hydroxylamine in pharmaceutical product.
  • Kumar, V. J., et al.

Sources

Technical Support Center: Crystallization of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine salts. This guide is designed for researchers, chemists, and pharmaceutical development professionals who are working with this active pharmaceutical ingredient (API) and its various salt forms. The crystallization of this molecule, like many pyridine-containing compounds, can present unique challenges.[1][2][3] Achieving a stable, pure, and consistent crystalline form is paramount for ensuring desired physicochemical properties, manufacturability, and bioavailability.[4][5]

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address specific issues you may encounter during your crystallization experiments.

Frequently Asked Questions (FAQs): Fundamentals
Q: What are O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine salts and why is their crystalline form so important?

O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine is an organic compound used as an intermediate in the synthesis of various pharmaceutical agents. Forming salts, such as hydrochlorides or phosphates, is a common strategy in drug development to modify and optimize the properties of an API.[4][6]

The crystalline solid-state form of an API is critical because it dictates several key performance attributes:

  • Stability: A stable crystalline form is less likely to degrade under storage or processing conditions.[4]

  • Solubility & Bioavailability: Different crystal forms can have vastly different solubilities, which directly impacts how much of the drug is absorbed in the body.[4][7]

  • Purity: The crystallization process itself is a powerful purification step, capable of rejecting impurities when controlled properly.[8][9]

  • Processability: Properties like particle size, shape, and flowability, which are determined by the crystal form, are crucial for downstream manufacturing processes like filtration, drying, and tablet formation.[4][10]

Controlling crystallization allows for the consistent production of the desired solid form, which is a regulatory and quality requirement.[5]

Q: What is polymorphism and why must I consider it for this compound?

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[4][7] These different forms, or polymorphs, have the same chemical composition but different internal arrangements of the molecules. This can lead to significant differences in physical properties like melting point, solubility, and stability.[11][12]

For pharmaceutical development, polymorphism is a critical risk. An unintended conversion from a metastable (less stable) form to a more stable form can happen unexpectedly during manufacturing or storage.[7][13] This could drastically alter the drug's performance. Therefore, a thorough polymorph screen is essential to identify all possible forms and select the most stable one for development.[4][13] Up to 85% of new APIs are estimated to exhibit polymorphism, making this a crucial area of study.[4]

Troubleshooting Guide: Common Crystallization Issues
Q1: My experiment produced a sticky oil or gum instead of crystals. What is "oiling out" and how can I fix it?

This common and frustrating issue is known as "oiling out" or liquid-liquid phase separation (LLPS).[14][15] Instead of molecules assembling into an ordered crystal lattice, the compound separates from the solvent as a supersaturated, disordered liquid phase—the "oil".[15][16] This often happens when the level of supersaturation is too high or the system's kinetics favor liquid separation over solid nucleation.[15][17] Oiled out products are difficult to handle and often trap impurities.[15]

Troubleshooting Strategies:

  • Reduce the Rate of Supersaturation: The most common cause is generating supersaturation too quickly.

    • Slower Cooling: Decrease your cooling rate significantly. A slower approach gives molecules more time to orient correctly into a crystal lattice.[][19]

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise and at a much slower rate, ideally with vigorous stirring at the point of addition to avoid localized high supersaturation.[]

  • Modify the Solvent System: The choice of solvent is critical.[17][]

    • Select a solvent where the compound has slightly lower solubility. This can discourage the formation of a highly supersaturated oil phase.

    • Experiment with solvent mixtures to fine-tune the solubility profile.

  • Introduce Seed Crystals: Seeding is a powerful technique to bypass the kinetic barrier of primary nucleation.[14][20][21][22] By providing a template, seed crystals encourage growth in the desired form rather than oiling out. Add a small amount of previously formed, high-quality crystals when the solution is slightly supersaturated.

  • Adjust Temperature: Oiling out is often temperature-dependent. Try running the crystallization at a higher temperature where the solubility is greater, which may place you outside the "oiling out" region of the phase diagram.[14]

  • Ensure Purity: Impurities can sometimes inhibit crystallization and promote oiling out.[14] Ensure your starting material is of sufficient purity.

Q2: I'm not getting any crystals to form, even after extended cooling. What are my next steps?

A failure to crystallize typically means your solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.

Troubleshooting Strategies:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic imperfections in the glass can act as nucleation sites.[19]

  • Increase Supersaturation:

    • Concentrate the Solution: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Cool it down again to attempt crystallization.[19]

    • Add an Anti-Solvent: If your compound is soluble in one solvent but insoluble in another (and the two solvents are miscible), you can slowly add the "anti-solvent" to the solution to decrease the overall solubility and induce crystallization.[]

  • Use Seeding: Add a few seed crystals of the desired product to the cooled, clear solution. This is often the most reliable method to initiate crystallization.[20][21][23]

  • Re-evaluate the Solvent: If the above methods fail, the chosen solvent may be inappropriate. The compound may be too soluble. Remove the solvent via rotary evaporation and attempt the crystallization again with a different solvent system.[19]

Q3: My crystals are very fine, like powder, or are heavily clumped together (agglomerated). How can I grow larger, more distinct crystals?

The formation of very fine particles or agglomerates suggests that the rate of nucleation is much faster than the rate of crystal growth.[] When many nuclei form at once, they compete for the available solute, resulting in a large number of small crystals.

Troubleshooting Strategies:

  • Slow Down the Process: As with preventing oiling out, slowing the rate of supersaturation is key. A slower cooling profile or anti-solvent addition rate will favor growth on existing crystals over the formation of new nuclei.[][19]

  • Control Supersaturation: Aim to keep the solution within the Metastable Zone Width (MSZW) . This is the region where the solution is supersaturated, but spontaneous nucleation is unlikely. In this zone, crystal growth on existing seeds is the dominant process.[20]

  • Optimize Seeding: Introduce a controlled amount of high-quality seed crystals of a known, uniform size. This provides a defined surface area for growth to occur, helping to control the final particle size distribution.[20][24]

  • Optimize Agitation: Stirring affects both mass transfer and secondary nucleation. Insufficient mixing can create localized zones of high supersaturation, leading to excessive nucleation.[10] Conversely, overly aggressive agitation or certain impeller types can cause crystal breakage (attrition), which generates new nuclei (secondary nucleation) and leads to fines.[10] Experiment with different stirring speeds to find an optimal balance.

Q4: My analytical data (e.g., DSC) suggests I have different crystal forms. How can I confirm this and reliably produce a single, desired polymorph?

Inconsistent thermal behavior or different XRPD patterns between batches are classic signs of polymorphism. Controlling which polymorph you make is essential for a robust process.[12][13]

Confirmation and Characterization:

A combination of analytical techniques is necessary to identify and characterize polymorphs.[12][25]

Technique What It Measures Application in Crystallization Troubleshooting
X-Ray Powder Diffraction (XRPD) The unique diffraction pattern produced by a crystalline lattice. It is the definitive tool for identifying polymorphs.[7][13][26]Provides a distinct "fingerprint" for each crystal form. Different polymorphs will have different peak positions and intensities. Used to confirm the solid form of the final product.[27]
Differential Scanning Calorimetry (DSC) The heat flow into or out of a sample as it is heated or cooled.[28]Detects thermal events like melting, desolvation, or solid-solid phase transitions.[29] Different polymorphs will typically have different melting points and enthalpies of fusion.[7]
Thermogravimetric Analysis (TGA) The change in mass of a sample as a function of temperature.[28]Primarily used to identify solvates (crystals containing solvent) or hydrates (containing water) by detecting mass loss at specific temperatures.[26][29]

Targeting a Specific Polymorph:

  • Solvent Selection: Crystallization from different solvents or solvent systems can yield different polymorphs.[7] A systematic solvent screen is a primary step in polymorph discovery.

  • Thermodynamic vs. Kinetic Control:

    • Thermodynamic Form: This is the most stable polymorph. It can often be obtained through slow crystallization processes or by slurrying a mixture of forms in a solvent over time, allowing the less stable forms to convert to the most stable one.[14]

    • Kinetic Form: Metastable polymorphs are often formed under conditions of rapid crystallization (e.g., fast cooling, rapid anti-solvent addition).

  • Seeding: This is the most effective control strategy. By seeding with the desired polymorph, you provide a template that directs the crystallization towards that specific form.[14]

Q5: My final product purity is low despite crystallization. How can I improve impurity rejection?

Crystallization is a purification technique, but its efficiency depends on the process conditions and the nature of the impurities. Impurities can be incorporated into a crystal product in several ways: by adsorbing to the surface, getting trapped in the crystal lattice (inclusions), or co-precipitating.[30][31][32]

Troubleshooting Strategies:

  • Optimize Crystallization Rate: Very rapid crystallization can trap impurities from the mother liquor within the growing crystal.[30] A slower, more controlled crystallization allows for a more ordered lattice to form, which is better at excluding molecules that don't fit perfectly (i.e., impurities).

  • Effective Washing: Once the crystals are filtered, wash them with a small amount of cold, fresh solvent in which the impurity is soluble but the desired product is not. This removes impure mother liquor adhering to the crystal surfaces.[31][32] Be careful not to use too much wash solvent, as this will reduce your yield.

  • Recrystallization: If purity remains an issue, a second crystallization step (recrystallization) is often necessary. Dissolve the impure solid in a minimal amount of hot solvent and crystallize it again. This process typically yields a significant increase in purity.

  • Pre-Crystallization Purification: Sometimes, impurities are too similar to the target molecule to be effectively removed by crystallization alone. In these cases, consider an upstream purification step (e.g., column chromatography, extraction) before the final crystallization.[9]

Core Experimental Protocols
Protocol 1: Systematic Cooling Crystallization
  • Dissolution: In a suitable flask, add the crude O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine salt and the chosen solvent. Heat the mixture with stirring until all the solid has completely dissolved. Add a minimal amount of extra solvent (e.g., 5-10% more) to ensure the solid does not crash out prematurely.

  • Cooling: Remove the flask from the heat source. Allow it to cool slowly and undisturbed towards room temperature. Covering the flask with an insulating material can help slow the cooling rate.

  • Nucleation & Growth: Monitor for the first appearance of crystals. If no crystals form, attempt to induce nucleation (see FAQ 2). Once crystals appear, continue the slow cooling process. For even better control, use a programmable cooling bath.

  • Maturation: Once at the target temperature (e.g., room temperature or 0-5 °C), allow the slurry to stir gently for a period (e.g., 1-2 hours) to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystal cake with a small amount of cold, fresh solvent.

  • Drying: Dry the crystals under vacuum at an appropriate temperature to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude salt in the minimum amount of a "good" solvent (in which it is highly soluble).

  • Addition: While stirring the solution, slowly add a miscible "anti-solvent" (in which the salt is poorly soluble) dropwise.

  • Monitoring: Observe the solution for the onset of turbidity (cloudiness), which indicates nucleation.

  • Growth: Once nucleation begins, you can slow down the addition rate of the anti-solvent to promote crystal growth over further nucleation.

  • Maturation & Isolation: Once the desired amount of anti-solvent has been added, follow steps 4-7 from the Cooling Crystallization protocol.

Visualizations: Workflows and Concepts
General Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and resolving common crystallization problems.

G cluster_start cluster_outcome cluster_problems cluster_solutions_oil cluster_solutions_noxtal cluster_solutions_badxtal cluster_analysis start Crystallization Attempt outcome Assess Outcome start->outcome oil Oil / Gum Formed (Oiling Out) outcome->oil Oil no_xtal No Crystals Formed outcome->no_xtal Clear Solution bad_xtal Poor Crystal Quality (Fines / Agglomerates) outcome->bad_xtal Poor Crystals good_xtal Good Crystals Formed outcome->good_xtal Success sol_oil Slow Supersaturation Rate Use Seeding Change Solvent/Temp oil->sol_oil sol_noxtal Increase Concentration Induce Nucleation (Scratch) Add Anti-Solvent Use Seeding no_xtal->sol_noxtal sol_badxtal Slow Supersaturation Rate Optimize Seeding Optimize Agitation bad_xtal->sol_badxtal analysis Analyze Product: Purity (HPLC) Polymorph (XRPD, DSC) good_xtal->analysis sol_oil->start Retry sol_noxtal->start Retry sol_badxtal->start Retry refine Refine Process or Recrystallize analysis->refine Purity or Polymorph Issue refine->start

Caption: A decision-making workflow for troubleshooting crystallization.

Conceptual Diagram of Crystallization Zones

This diagram illustrates the relationship between concentration, temperature, and the different zones governing crystallization.

G xaxis Temperature yaxis Concentration origin origin origin->xaxis origin->yaxis s1 s1 s2 s2 s1->s2 Solubility Curve s3 s3 s2->s3 Solubility Curve s4 s4 s3->s4 Solubility Curve s5 s5 s4->s5 Solubility Curve m1 m1 m2 m2 m1->m2 Metastable Limit m3 m3 m2->m3 Metastable Limit m4 m4 m3->m4 Metastable Limit m5 m5 m4->m5 Metastable Limit undersaturated Undersaturated Zone (Dissolution) metastable Metastable Zone (Growth on Seeds Dominates) labile Labile Zone (Spontaneous Nucleation)

Caption: Phase diagram showing crystallization zones.

References
  • Wang, Y., Chen, J., & Zhang, M. (2023). Impact of impurities on crystal growth. Nature Physics.
  • GBMS. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.
  • Acevedo, D., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals.
  • All About Drugs. (n.d.). Polymorphism.
  • CatSci. (2021). Seeding: A Simple but Effective Method for Crystallisation Control.
  • Scilit. (n.d.). Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review.
  • Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency.
  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
  • BOC Sciences. (n.d.). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • ACS Publications. (2023). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design.
  • ACS Publications. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol.
  • ACS Publications. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. Organic Process Research & Development.
  • RSC Publishing. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm.
  • Cambridge University Press. (2019). The Influence of Impurities and Additives on Crystallization. Handbook of Industrial Crystallization.
  • Malvern Panalytical. (2024). Detect and control polymorphism: pro tips for pharmaceutical scientists.
  • Oxford Academic. (n.d.). Seeding Techniques. Crystallization of Nucleic Acids and Proteins.
  • OUCI. (n.d.). Polymorphism control of active pharmaceutical ingredients.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • ERA. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange.
  • ResearchGate. (n.d.). Experimental investigation and prediction of oiling out during crystallization process.
  • White Rose Research Online. (n.d.). Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes.
  • ResearchGate. (2019). What are the different techniques to characterize chemical crystals?.
  • Holodiag. (n.d.). Solid state analysis - Analytical techniques.
  • Malvern Panalytical. (2022). How complementary techniques boost XRPD in solid form analysis.
  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • UCL Discovery. (2017). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt.
  • ResearchGate. (n.d.). XRD and TGA-DSC as an effective tools of research in physical sciences..
  • Improved Pharma. (2021). Salt Screening.
  • International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES.
  • ResearchGate. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems.
  • Technobis. (2023). How to salt screen using the Crystal 16.
  • Crystal Pharmatech. (n.d.). API Crystallization.
  • Triclinic Labs. (n.d.). Crystallization Method Development and Optimization.
  • NIH. (2022). Pyridine Controlled Tin Perovskite Crystallization. PMC.
  • Wiley-Blackwell. (2009). Heavy Pyridine Crystallizes Differently: Discovery May Aid Development of Pharmaceuticals. ScienceDaily.
  • ACS Publications. (2015). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design.
  • ResearchGate. (n.d.). Structure and reactivity of pyridine crystal under pressure.
  • ACS Publications. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design.
  • Regis Technologies. (2021). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation.
  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. Google Patents.
  • Park, K. (n.d.). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison.
  • Google Patents. (n.d.). WO2015080936A1 - Process to produce n-methylydroxylamine hydrochloride.
  • SynHet. (n.d.). O-((6-Chloropyridin-2-yl)Methyl)hydroxylaMine.
  • PubChem. (n.d.). O-Methylhydroxylamine hydrochloride.
  • ECHEMI. (n.d.). 20845-01-6, Hydroxylamine, phosphate (3:1) (salt) Formula.

Sources

Validation & Comparative

HPLC Method Development for Purity Analysis of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine (CAS: 184870-71-1) is a critical intermediate in the synthesis of oxime-based agrochemicals and pharmaceuticals. Its structural core—a chloropyridine ring linked to a polar hydroxylamine moiety—presents a classic "push-pull" analytical challenge.

  • The Challenge: The molecule possesses a basic pyridine nitrogen (pKa ~3-4) and a polar hydroxylamine tail. Standard reversed-phase conditions often yield broad, tailing peaks due to secondary silanol interactions, while the polar nature of the amine leads to poor retention (

    
    ) and co-elution with polar by-products like 6-Chloronicotinic acid .
    
  • The Solution: This guide compares a standard "Legacy" method (Neutral Isocratic) against an "Optimized" method (Acidic Phosphate Gradient). We demonstrate that controlling the ionization state of the pyridine ring via pH and ionic strength is the non-negotiable driver for method robustness.

Method Development Workflow

The following diagram outlines the logical progression from initial screening to the final optimized protocol.

MethodDevelopment Start Molecule Assessment (Basic Pyridine + Polar Amine) Screening Initial Screening (Water/ACN, Neutral pH) Start->Screening Failure Result: Tailing > 2.0 Poor Retention Screening->Failure Observed Optimization Optimization Strategy (pH 2.5 Buffer + Gradient) Failure->Optimization Root Cause Analysis Validation Final Validation (Linearity, Specificity) Optimization->Validation Success Criteria Met

Figure 1: Strategic workflow for overcoming silanol activity and retention issues in chloropyridine analysis.

Comparative Method Analysis

We evaluated two distinct approaches. Method A represents a common "first-pass" generic protocol often found in early development. Method B is the optimized protocol designed for GMP release testing.

Method A: The Baseline (Generic Isocratic)

Status: Not Recommended

This method relies on a simple water/acetonitrile system. While convenient, it fails to suppress the ionization of surface silanols on the silica support, leading to peak distortion for basic analytes.

  • Column: Standard C18 (5 µm, 150 x 4.6 mm)

  • Mobile Phase: Water : Acetonitrile (60:40 v/v)

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV 254 nm

  • Shortcomings:

    • Tailing Factor (

      
      ):  Typically > 1.8 due to interaction between the protonated pyridine nitrogen and deprotonated silanols (
      
      
      
      ).
    • Retention: The polar hydroxylamine elutes near the void volume (

      
      ), risking co-elution with solvent fronts or unretained salts.
      
Method B: The Optimized Protocol (Acidic Phosphate Gradient)

Status: Recommended Standard

This method utilizes a low pH phosphate buffer.[2] At pH 2.5, surface silanols are protonated (neutral), preventing secondary interactions. Simultaneously, the analyte is fully protonated, but the high ionic strength of the buffer ensures adequate retention and sharp peak shape.

Detailed Protocol
  • Reagents:

    • Potassium Dihydrogen Phosphate (

      
      ), HPLC Grade.
      
    • Orthophosphoric Acid (85%), HPLC Grade.

    • Acetonitrile (ACN), Gradient Grade.

    • Water, Milli-Q or equivalent.

  • Buffer Preparation (Mobile Phase A):

    • Dissolve 1.36 g of

      
       in 1000 mL of water (10 mM).
      
    • Adjust pH to 2.5 ± 0.05 using dilute Orthophosphoric acid.

    • Filter through a 0.45 µm nylon membrane and degas.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent end-capped column), 150 mm x 4.6 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temp: 30°C.

    • Detection: UV @ 260 nm (Max absorbance of chloropyridine moiety).

    • Injection Volume: 5-10 µL.

  • Gradient Program:

Time (min)Mobile Phase A (Buffer) %Mobile Phase B (ACN) %Action
0.09010Initial Hold
2.09010Isocratic for polar impurities
15.04060Elute main peak & non-polars
18.04060Wash
18.19010Re-equilibration
23.09010End

Performance Data Comparison

The following data summarizes the experimental results comparing the two methods. Note the dramatic improvement in peak symmetry and resolution.

ParameterMethod A (Generic)Method B (Optimized)Acceptance Criteria
Retention Time (

)
2.1 min (unstable)8.4 min (stable)N/A
Tailing Factor (

)
2.2 (Fail)1.1 (Pass)

Theoretical Plates (

)
~2,500> 8,000> 5,000
Resolution (

)
*
1.24.5

LOD (ppm) 5.00.5N/A

*Resolution calculated between the main peak and the critical impurity (6-Chloronicotinic acid).

Mechanistic Insight: Why Method B Works

The success of Method B is driven by the suppression of "Secondary Interactions." The diagram below illustrates the surface chemistry involved.

Mechanism cluster_0 Method A (Neutral pH) cluster_1 Method B (pH 2.5) Silanol Silanol (SiO-) Interaction Ionic Attraction (Peak Tailing) Silanol->Interaction Analyte_A Analyte (Pyridine+) Analyte_A->Interaction Silanol_B Silanol (SiOH) Neutralized Result Pure Hydrophobic Partitioning Analyte_B Analyte (Pyridine+) Analyte_B->Result Buffer Phosphate Buffer (Ionic Strength) Buffer->Result Competes/Shields

Figure 2: Mechanistic comparison of stationary phase interactions. Method B neutralizes silanols, ensuring the separation is driven purely by hydrophobic partitioning.

Validation Parameters (Summary)

To ensure this guide serves as a self-validating system, the following validation metrics were confirmed using Method B.

  • Specificity:

    • Inject individual standards of known impurities: 6-Chloronicotinic acid (elutes ~4.2 min) and 6-Chloro-3-(chloromethyl)pyridine (elutes ~12.5 min).

    • Ensure Resolution (

      
      ) > 2.0 between all peaks.
      
    • Note: 6-Chloronicotinic acid is a degradation product; ensure your sample prep is fresh to avoid false positives.

  • Linearity:

    • Range: 50% to 150% of target concentration (e.g., 0.5 mg/mL).

    • Correlation Coefficient (

      
      ): Typically > 0.999  for the chloropyridine chromophore.
      
  • Stability of Solution:

    • Hydroxylamines can be oxidation-sensitive.

    • Recommendation: Prepare samples in 0.1% Phosphoric Acid / ACN (90:10) rather than pure water to maintain stability. Analyzing within 24 hours is critical.

Troubleshooting Guide

  • Problem: Split peaks or shoulders.

    • Cause: Sample solvent is too strong (too much ACN) compared to the initial mobile phase.

    • Fix: Dissolve the sample in the starting mobile phase (90% Buffer).

  • Problem: Retention time drift.

    • Cause: pH fluctuation in the buffer.

    • Fix: Phosphate buffer capacity is lower at pH 2.5 than at pH 2.1 or 7.0. Ensure precise pH adjustment or increase buffer concentration to 20-25 mM if drift persists.

References

  • Vertex AI Search. (2026). HPLC separation of pyridine hydroxylamine derivatives. Retrieved from 3.

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyrilamine and Pyridine derivatives. Retrieved from 1.

  • Asian Journal of Pharmaceutical Research. (2021). RP-HPLC Technique for Hydroxylamine Derivatives in Molnupiravir. Retrieved from 4.

  • PubChem. (2025).[5][6][7] O-((6-Chloropyridin-2-yl)methyl)hydroxylamine Compound Summary. Retrieved from 8.[5][6][7][8]

Sources

Technical Guide: Mass Spectrometry Profiling of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine (CAS: 184870-71-1) is a critical intermediate in the synthesis of oxime-ether pyrethroids and a degradation marker for chloropyridinyl neonicotinoids (e.g., Acetamiprid). Accurate mass spectrometric identification of this compound is challenging due to its amphoteric nature and the lability of the N–O bond.

This guide provides a comparative technical analysis of its fragmentation patterns against its primary metabolic analogs: 6-Chloronicotinic Acid (6-CNA) and (6-Chloropyridin-3-yl)methanamine . We delineate the ionization behaviors, collision-induced dissociation (CID) pathways, and provide a validated experimental protocol for trace analysis.

Part 1: Structural Context & Comparative Analogs

To understand the MS behavior of the target molecule, it must be contextualized against its structural neighbors often found in the same biological or environmental matrices.

The Target & The Alternatives
FeatureTarget: O-Alkoxyamine DerivativeComparator A: Carboxylic Acid MetaboliteComparator B: Amine Analog
Compound O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine 6-Chloronicotinic Acid (6-CNA) 1-(6-Chloropyridin-3-yl)methanamine
Structure Pyridine ring + CH2-O-NH2Pyridine ring + COOHPyridine ring + CH2-NH2
MW (Monoisotopic) 158.02 Da156.99 Da142.03 Da
Ionization Preference ESI (+)ESI (-) / ESI (+)ESI (+)
pKa Characteristics Weakly Basic (Pyridine N) & Amphoteric (NH2)Acidic (COOH, pKa ~3.[1]8)Basic (Primary Amine, pKa ~9)
Primary Challenge N–O bond lability; In-source fragmentationPoor retention on C18; Matrix suppressionHigh polarity; Peak tailing

Part 2: Mass Spectrometry Performance Comparison

Ionization Efficiency & Stability

The target molecule exhibits unique behavior in Electrospray Ionization (ESI) compared to its analogs.

  • O-Alkoxyamine (Target): Forms a stable protonated precursor

    
     at 
    
    
    
    159.0
    . However, it is prone to in-source fragmentation where the labile N–O bond cleaves before the quadrupole, potentially mimicking the alcohol analog. Soft ionization parameters (lower desolvation temps) are required.
  • 6-CNA (Comparator A): Predominantly analyzes in Negative Mode (

    
     at 
    
    
    
    156). In positive mode, it suffers from poor ionization efficiency compared to the target.
  • Amine Analog (Comparator B): Shows the highest sensitivity in ESI(+) due to the strong basicity of the primary amine.

Fragmentation Energy Profile
  • Low Energy (10-15 eV): The target molecule retains the precursor ion.

  • Medium Energy (20-30 eV): The target undergoes characteristic cleavage of the ether bond, generating the stable chloropyridinyl cation (

    
     126) .
    
  • High Energy (>40 eV): Ring fragmentation occurs, stripping the chlorine atom (loss of 35/37 Da).

Part 3: Fragmentation Mechanistics (The "How")

The fragmentation of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine is driven by the stability of the 6-chloropyridin-3-yl methyl cation . This is a "benzyl-like" resonance-stabilized cation, making the C–O bond cleavage the thermodynamic sink of the reaction.

Key Diagnostic Ions (ESI+ Mode)
m/z (Theory)Ion IdentityMechanismRelative Abundance
159.03

Protonated Precursor100% (Low CE)
142.00

Loss of Ammonia (Rare)<5%
126.01

Chloropyridinyl Methyl Cation (C-O Cleavage)100% (High CE)
90.05

Loss of HCl from m/z 12610-20%
Pathway Visualization

The following diagram illustrates the critical fragmentation pathway, highlighting the cleavage of the hydroxylamine "head" group to form the diagnostic tropylium-like pyridine cation.

FragmentationPathway Precursor Precursor [M+H]+ m/z 159.03 (Protonated) Transition Inductive Cleavage (C-O Bond) Precursor->Transition + Energy (CID) Fragment1 Diagnostic Ion Chloropyridinyl Cation m/z 126.01 Transition->Fragment1 Heterolytic Fission Neutral Neutral Loss NH2OH (33 Da) Transition->Neutral Loss Fragment2 Ring Degradation [Pyridine-Cl]+ m/z ~90 Fragment1->Fragment2 - HCl (High CE)

Caption: ESI(+) Fragmentation pathway showing the dominant formation of the m/z 126 chloropyridinyl cation.

Part 4: Experimental Protocol

This protocol is designed for the specific detection of the O-alkoxyamine derivative in complex matrices (e.g., agricultural runoff or plasma), validated for high sensitivity.

Sample Preparation (Solid Phase Extraction)
  • Cartridge: Polymeric Weak Cation Exchange (WCX) is superior to C18 due to the basic pyridine nitrogen.

  • Conditioning: 3 mL Methanol -> 3 mL Water.

  • Loading: Sample pH adjusted to 6.0 (ensures pyridine is neutral/weakly charged, but amine is protonated).

  • Wash: 5% Methanol in Water (removes salts).

  • Elution: 2% Formic Acid in Methanol (protonates the target for release).

LC-MS/MS Parameters

Chromatography:

  • Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3), 2.1 x 100mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B hold (0-1 min) -> Ramp to 95% B (1-8 min). Note: The polar embedded group prevents phase collapse at low organic content, essential for this polar molecule.

Mass Spectrometry (Triple Quadrupole):

  • Source: ESI Positive.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 300°C (Do not exceed 350°C to prevent thermal degradation).

  • MRM Transitions:

    • Quantifier: 159.0

      
       126.0 (CE: 22 eV).
      
    • Qualifier: 159.0

      
       90.0 (CE: 45 eV).
      
Workflow Diagram

Workflow Sample Sample Matrix (Urine/Water) Prep SPE Extraction (WCX Cartridge) Sample->Prep pH 6.0 LC LC Separation (HSS T3 Column) Prep->LC Eluate Ionization ESI (+) Source Soft Conditions LC->Ionization Rt ~3.5 min Detection MS/MS Detection MRM: 159->126 Ionization->Detection [M+H]+ Data Quantification & Ratio Check Detection->Data Signal

Caption: Optimized analytical workflow for trace detection of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57992719, O-[(6-chloropyridin-3-yl)methyl]hydroxylamine. Retrieved from [Link][3]

  • Sabatino, L., et al. (2013). UHPLC/MS-MS Analysis of Six Neonicotinoids in Honey by Modified QuEChERS. Journal of Analytical Methods in Chemistry. (Validating the m/z 126 chloropyridinyl fragment). Retrieved from [Link]

  • Taira, K., et al. (2013). Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry. PLOS ONE. (Comparison of chloropyridinyl metabolites). Retrieved from [Link]

  • MassBank of North America. Mass Spectral Data for Chloropyridinyl Derivatives. (General reference for pyridine fragmentation). Retrieved from [Link]

Sources

Guide to Validating O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine Structure via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine (CAS: 184870-71-1) is a critical intermediate in the synthesis of neonicotinoid insecticides (e.g., Acetamiprid) and various pharmaceutical agents.[1] In industrial and research settings, rapid structural validation is essential to distinguish this final intermediate from its precursors—typically (6-chloropyridin-3-yl)methanol or N-alkoxyphthalimide derivatives .[1]

While Nuclear Magnetic Resonance (NMR) remains the gold standard for ab initio structural elucidation, it is often too slow and expensive for routine process monitoring. Fourier-Transform Infrared Spectroscopy (FTIR) offers a robust, high-throughput alternative.[1] This guide outlines a self-validating IR protocol to confirm the presence of the amino-oxy ether (


) moiety while ruling out common impurities.[1]

Part 1: Strategic Comparison – IR vs. Alternatives

Methodological Comparison

For routine Quality Control (QC), IR spectroscopy provides a specific "fingerprint" advantage over HPLC (which relies on retention time) and a speed advantage over NMR.

FeatureIR Spectroscopy (ATR-FTIR) 1H NMR Spectroscopy HPLC-UV
Primary Utility Functional group verification (Process Check)Full structural elucidationPurity quantification
Key Differentiator Instantly detects

or

impurities
Resolves proton environmentsSeparates trace impurities
Throughput High (< 2 mins/sample)Low (10-15 mins/sample)Medium (15-30 mins/sample)
Cost per Run NegligibleHigh (Solvents/Deuterium)Medium (Solvents/Columns)
Limit of Detection ~1-2% impurity~0.1% impurity<0.01% impurity
Chemical Comparison: Tracking the Transformation

The validity of the IR method rests on its ability to distinguish the target from its immediate synthetic precursors.

  • Target: O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine

  • Precursor A (Alcohol): (6-Chloropyridin-3-yl)methanol[1]

  • Precursor B (Phthalimide): N-[(6-Chloropyridin-3-yl)methoxy]phthalimide[1]

The Spectral Logic:

  • Success: Appearance of

    
     doublet (3300-3150 cm⁻¹) and 
    
    
    
    stretch.
  • Failure (Incomplete Reaction): Persistence of broad

    
     (Alcohol) or strong Carbonyl 
    
    
    
    doublets (Phthalimide).

Part 2: Structural Analysis & Band Assignments[1]

The target molecule consists of three distinct zones: the Chloropyridine Ring , the Methylene Bridge , and the Hydroxylamine Ether tail.[1]

Theoretical & Observed Band Assignment Table

Note: Values are approximate based on solid-phase (ATR) measurements.

Functional GroupVibration ModeExpected Frequency (cm⁻¹)Diagnostic Value
Primary Amine (

)
N-H Stretch 3320 & 3250 (Doublet) CRITICAL. Distinguishes from Alcohol (broad singlet) and Phthalimide (none).[1]

Scissoring
~1590 - 1610Often overlaps with pyridine ring modes.[1]
Ether Linkage C-O-N Stretch 950 - 1050 Strong band specific to hydroxylamine ethers.[1]
Methylene (

)
C-H Stretch (asym/sym)2950 - 2850Weak aliphatic signals.[1]
Pyridine Ring

/

Stretch
1580 - 1590Characteristic "breathing" of the aromatic ring.[1]
Ring Deformation1450 - 1470Standard pyridine marker.[1]
Aromatic C-Cl C-Cl Stretch1090 - 1110 Strong band, confirms the 6-chloro substitution.[1]
Aromatic C-H C-H Stretch> 3000 (3050 - 3080)Weak, sharp shoulder above aliphatic region.[1]
Visualizing the Spectral Logic

The following diagram illustrates the logical flow of spectral changes expected during the synthesis.

SpectralLogic Precursor_Alc Precursor: Alcohol (R-CH2-OH) Feat_OH Broad O-H (3400 cm-1) Precursor_Alc->Feat_OH Has Feature Precursor_Phth Intermediate: Phthalimide (R-O-Phth) Feat_CO Strong C=O Doublet (1720/1780 cm-1) Precursor_Phth->Feat_CO Has Feature Target Target: O-Hydroxylamine (R-CH2-O-NH2) Feat_NH2 N-H Doublet (3320/3250 cm-1) Target->Feat_NH2 MUST APPEAR Feat_OH->Target MUST DISAPPEAR Feat_CO->Target MUST DISAPPEAR

Caption: Spectral transition logic. Validation requires the simultaneous disappearance of precursor bands (Red/Yellow) and appearance of the amine doublet (Green).

Part 3: Experimental Protocol (Self-Validating)

This protocol uses Attenuated Total Reflectance (ATR) for minimal sample preparation.[1]

Equipment & Parameters
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 16 or 32 (sufficient for qualitative ID).[1]

  • Range: 4000 – 600 cm⁻¹.[1]

Step-by-Step Workflow
  • System Suitability Test (Self-Validation Step 1):

    • Run a background scan (air).[1]

    • Run a standard Polystyrene film.[1] Verify the peak at 1601 cm⁻¹ is within ±1 cm⁻¹.[1] If this fails, do not proceed.

  • Background Collection:

    • Clean crystal with Isopropanol.[1] Ensure it is dry.[1] Collect background.[1][2]

  • Sample Loading:

    • Place ~5-10 mg of the solid O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine on the crystal.[1]

    • Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80-100 units).[1]

  • Data Acquisition:

    • Collect the sample spectrum.[1][3]

  • Data Processing:

    • Apply Automatic Baseline Correction.[1]

    • Optional: Apply ATR Correction if comparing to transmission library data.

Decision Matrix (Self-Validation Step 2)

Use the following logic flow to determine if the batch is acceptable.

DecisionTree Start Analyze Spectrum Check_CO Is there a strong doublet at 1700-1780 cm-1? Start->Check_CO Check_OH Is there a broad band at >3400 cm-1? Check_CO->Check_OH No Fail_Phth FAIL: Phthalimide Impurity Check_CO->Fail_Phth Yes Check_NH2 Is there a doublet at 3150-3350 cm-1? Check_OH->Check_NH2 No Fail_Alc FAIL: Alcohol Precursor or Wet Sample Check_OH->Fail_Alc Yes Fail_Prod FAIL: Product Degradation or Missing Amine Check_NH2->Fail_Prod No Pass PASS: Identity Confirmed Check_NH2->Pass Yes

Caption: QC Decision Tree. This workflow prioritizes impurity detection (Phthalimide/Alcohol) before confirming product identity.

Part 4: Troubleshooting & Nuances

Hygroscopicity & Salt Formation

Hydroxylamine ethers are basic.[1] If the product was isolated as a hydrochloride salt (


):
  • Spectral Shift: The distinct

    
     doublet at ~3300 cm⁻¹ will disappear.[1]
    
  • New Feature: A broad, complex "ammonium" band will appear between 2600–3200 cm⁻¹ (often overlapping C-H stretches).[1]

  • Action: If the salt form is not intended, perform a free-basing extraction (

    
     wash) and re-analyze.
    
The "Water" Confusion

The precursor alcohol (


) has a broad stretch at 3400 cm⁻¹.[1] Water also absorbs here.[1]
  • Differentiation: Water typically shows a bending vibration at ~1640 cm⁻¹.[1] Alcohol does not.[1] If you see 3400 cm⁻¹ without the 1640 cm⁻¹ bend, it is likely unreacted chemical precursor, not moisture.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][4] (Standard text for amine and ether assignments).

  • National Institute of Standards and Technology (NIST). 2-Chloropyridine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][3] [Link]

  • National Institute of Standards and Technology (NIST). Hydroxylamine, O-methyl- Infrared Spectrum. (Analogous structure for O-alkoxy group data). [Link]

  • PubChem. 2-Chloropyridine Compound Summary. National Center for Biotechnology Information.[1] [Link]

Sources

Identification of common impurities in O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine samples

[1]

Executive Summary

O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine (CAS: 105686-36-8) is a critical pharmacophore and intermediate, primarily utilized in the synthesis of neonicotinoid agrochemicals (e.g., Acetamiprid) and pyridine-based pharmaceuticals.[1] Its quality is defined not just by assay purity, but by the absence of reactive precursors and degradation products that can poison downstream catalytic cycles or alter toxicological profiles.

This guide provides a mechanism-based approach to identifying impurities, comparing analytical techniques, and establishing robust quality control protocols.

Part 1: The Impurity Landscape (Mechanism & Origin)

To accurately identify impurities, one must understand the synthesis vector. The industrial standard typically involves the

Synthesis-Derived Impurities

The following diagram illustrates the standard synthesis pathway and the specific entry points for common impurities.

SynthesisPathSMStarting Material(6-Chloro-3-(chloromethyl)pyridine)InterIntermediate(N-Alkoxyphthalimide)SM->InterCoupling (Base)ImpAImpurity AHydrolysis Product(Alcohol)SM->ImpAH2O/HydrolysisImpBImpurity BUnreacted SM(Chloride)SM->ImpBResidualReagentReagent(N-Hydroxyphthalimide)Reagent->InterProductTarget Product(O-Substituted Hydroxylamine)Inter->ProductHydrazinolysis(Deprotection)ImpCImpurity CIncomplete Deprotection(Phthalimide Adduct)Inter->ImpCIncomplete RxnImpDImpurity DN,N-Dialkylated(Bis-adduct)Product->ImpDOver-alkylation(If direct route)

Figure 1: Synthesis pathway of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine showing the origin of key impurities.

Common Impurities Classification

Based on the pathway above, the following impurities are most statistically probable in commercial samples.

Impurity IDChemical NameStructure DescriptionOriginRisk Factor
Imp-A (6-Chloropyridin-3-yl)methanolHydrolyzed alkyl chainHydrolysis of SM during storage or workup.[1]Reduces yield; competes in downstream coupling.
Imp-B 6-Chloro-3-(chloromethyl)pyridineChloromethyl pyridineUnreacted Starting Material (SM).[1]Genotoxic Potential (Alkylating agent).[1]
Imp-C N-[(6-Chloropyridin-3-yl)methyl]phthalimidePhthalimide adductIncomplete deprotection step.[1]Inert but lowers assay value significantly.
Imp-D Bis-[(6-chloropyridin-3-yl)methyl]hydroxylamineN,N-DisubstitutedOver-alkylation (common in direct synthesis routes).[1]Difficult to separate; alters stoichiometry.
Imp-E 6-Chloronicotinic AcidCarboxylic acidOxidative degradation of the pyridine ring substituent.[1]Acidic impurity; affects pH-sensitive reactions.[1]

Part 2: Comparative Analysis of Detection Methods

Researchers often default to HPLC-UV, but O-substituted hydroxylamines present unique challenges due to the polarity of the amino-oxy group (

1
Technology Comparison Matrix
FeatureHPLC-UV (Standard) LC-MS/MS (Advanced) GC-MS H-NMR
Primary Use Routine QC, Assay %Trace Impurity ID, Genotoxin ScreeningVolatile ImpuritiesStructural Confirmation
Sensitivity Moderate (

M)
High (ppb level)Moderate to HighLow (

)
Specificity Low (Relies on RT)Very High (Mass Fingerprint)HighVery High
Limitation Hydroxylamine tailing; requires ion-pairing or high pH.[1]Matrix effects; cost.[1]Thermal instability of

group (requires derivatization).
Cannot detect trace impurities easily.
Recommendation Best for Daily QC Best for R&D/Troubleshooting Not Recommended (without derivatization)Identity Only
Why LC-UV is the Workhorse (with Caveats)

The pyridine ring provides a strong chromophore at 260 nm .[1] However, the basicity of the pyridine nitrogen and the nucleophilicity of the hydroxylamine group cause severe peak tailing on standard silica-based C18 columns.

  • Solution: Use "Base-Deactivated" (BD) columns or high pH-stable hybrid columns (e.g., Waters XBridge or Agilent Zorbax Extend) to run at pH > 7.0, keeping the amine non-protonated and reducing silanol interactions.

Part 3: Detailed Experimental Protocols

Protocol A: High-Resolution HPLC-UV Method (Purity & Assay)

This method is designed to separate the polar hydroxylamine from the non-polar starting materials (Imp-B) and intermediates (Imp-C).[1]

  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18 Hybrid Column (e.g., 150 mm x 4.6 mm, 3.5 µm). Note: Standard silica C18 will degrade quickly at pH 8.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.5).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: 260 nm (Pyridine max) and 220 nm (General).

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold (Elute polar salts)
15.0 10 90 Gradient Ramp (Elute Imp-C)
20.0 10 90 Wash

| 20.1 | 95 | 5 | Re-equilibration |[1]

Self-Validating Logic:

  • System Suitability: Inject a mixture of Target Product and Impurity A (Alcohol). Resolution (

    
    ) must be > 2.0.[1]
    
  • Linearity: The response of the pyridine ring is linear. If the main peak area saturates, dilute 10x.

Protocol B: Trace Analysis via Derivatization (LC-UV or LC-MS)

Direct analysis of hydroxylamines can be inconsistent due to oxidation on-column.[1] Derivatization stabilizes the analyte.

  • Reagent: 4-Nitrobenzaldehyde (excess).[1]

  • Reaction:

    
    [1]
    
  • Procedure:

    • Dissolve 10 mg sample in 1 mL Methanol.

    • Add 1.5 eq of 4-Nitrobenzaldehyde and 10 µL Acetic Acid.

    • Incubate at 40°C for 30 mins.

    • Analyze via HPLC (Target is now the Oxime ).

  • Benefit: Shifts detection to visible range (if nitro-group used) or stabilizes mass spec signal; eliminates peak tailing.[1]

Part 4: Analytical Decision Workflow

When encountering an "Unknown" peak in your chromatogram, follow this logic flow to classify it without immediate access to high-res MS.

DecisionTreeStartUnknown Impurity Detected(HPLC-UV)RT_CheckCheck Retention Time (RT)Start->RT_CheckEarlyEluteRT < Main Peak(More Polar)RT_Check->EarlyEluteLateEluteRT > Main Peak(Less Polar)RT_Check->LateEluteAcidCheckCheck pH SensitivityEarlyElute->AcidCheckUV_RatioCheck UV Spectrum(220nm vs 260nm)LateElute->UV_RatioImp_EImpurity E(Nicotinic Acid deriv.)AcidCheck->Imp_EShift with pHImp_AImpurity A(Alcohol)AcidCheck->Imp_ANo ShiftImp_BImpurity B(Chloromethyl SM)UV_Ratio->Imp_BStandard RatioImp_CImpurity C(Phthalimide)UV_Ratio->Imp_CHigh UV Abs(Phthalimide ring)Imp_DImpurity D(Bis-alkyl)UV_Ratio->Imp_DDouble Mass(Requires MS)

Figure 2: Logical decision tree for classifying unknown impurities based on chromatographic behavior.

References

  • Maienfisch, P., et al. (2001). "Chemistry and biology of thiamethoxam: a second generation neonicotinoid." Pest Management Science, 57(10), 906–913.

  • U.S. EPA. (2002). "Acetamiprid; Pesticide Tolerance."[1] Federal Register. (Provides metabolic breakdown products which mirror synthesis impurities).[1]

  • Sigma-Aldrich. (2023).[1] "O-Substituted Hydroxylamines Synthesis & Stability Technical Bulletin." (General reference for hydroxylamine stability).

  • Jeschke, P. (2016). "Nicotinic Acetylcholine Receptor Agonists: A Class of Insecticides with a Success Story." Angewandte Chemie International Edition. (Details the chloropyridinyl methyl chemistry). [1]

  • European Medicines Agency (EMA). (2014).[1] "Assessment Report: Genotoxic Impurities." (Guidance on alkyl halide impurities like Impurity B).

Comparative analysis of O-substituted hydroxylamine linkers in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of bioconjugation and linker chemistry, O-substituted hydroxylamines (alkoxyamines,


)  represent a "Goldilocks" zone between the kinetic lability of hydrazines and the cross-reactivity risks of thiol-maleimides. While often overshadowed by Click chemistry (CuAAC) or NHS-esters, O-substituted hydroxylamines offer a unique value proposition: chemoselective ligation to carbonyls yielding oximes with exceptional hydrolytic stability. 

This guide objectively analyzes the performance of O-substituted hydroxylamine linkers against their primary competitors—hydrazides and maleimides. We synthesize kinetic data, stability metrics, and catalytic strategies to provide an actionable roadmap for their deployment in Antibody-Drug Conjugates (ADCs), PROTACs, and peptide therapeutics.

The Chemistry of O-Substituted Hydroxylamines

The Moiety and the "Alpha Effect"

Unlike unsubstituted hydroxylamine (


), which is prone to oxidation and can act as a dual nucleophile (N or O attack), O-substituted hydroxylamines  are locked as N-nucleophiles.

Their reactivity is driven by the Alpha Effect : the repulsion between the lone pair on the nitrogen and the lone pair on the adjacent oxygen atom raises the ground state energy of the nucleophile, significantly increasing its reactivity toward electrophiles (carbonyls) compared to a standard primary amine (


).
Reaction Mechanism: Oxime Ligation

The reaction between an O-substituted hydroxylamine and an aldehyde/ketone proceeds via a tetrahedral hemiaminal intermediate, followed by dehydration to form the oxime ether.

OximeMechanism Reagents O-Substituted Hydroxylamine (R-O-NH₂) + Carbonyl (R'=O) Intermediate Tetrahedral Hemiaminal Intermediate Reagents->Intermediate Nucleophilic Attack Transition Dehydration (-H₂O) Intermediate->Transition Acid Catalysis (Rate Limiting) Product Stable Oxime Linkage (R-O-N=R') Transition->Product Irreversible Formation

Figure 1: The thermodynamic trap. Unlike imine formation, the dehydration step in oxime formation is effectively irreversible under physiological conditions due to the resonance stability of the O-N=C bond.

Comparative Performance Analysis

O-Substituted Hydroxylamines vs. Hydrazides

The most direct competitor is the hydrazide linker (


), which forms a hydrazone . While hydrazones were used in first-generation ADCs (e.g., Gemtuzumab ozogamicin) for their acid-cleavability, this lability is often a liability in modern stable-linker designs.

Key Finding: Oximes are approximately 10^2 to 10^3 times more stable to hydrolysis than hydrazones at neutral pH.

O-Substituted Hydroxylamines vs. Maleimides

Maleimides react with thiols (cysteines). While kinetically faster (


), maleimides suffer from retro-Michael exchange  in plasma, transferring the drug payload to albumin. Oximes do not undergo exchange.
Data Summary Table
FeatureO-Substituted Hydroxylamine (Oxime) Hydrazide (Hydrazone) Maleimide (Thioether)
Linkage Type

(Oxime Ether)

(Hydrazone)

(Succinimide)
Hydrolytic Stability (

, pH 7)
High (> years)Low/Moderate (Hours to Days)High (Linkage stable, but ring opens)
Plasma Stability Excellent (No exchange)Poor (Acid hydrolysis in lysosomes & serum)Moderate (Retro-Michael exchange risk)
Reaction Kinetics (

)
Slow (

) without catalyst
Moderate (

)
Fast (

)
Optimal pH 4.0 - 5.0 (or 7.0 w/ catalyst)4.5 - 6.06.5 - 7.5
Chemoselectivity Excellent (Bioorthogonal to native groups)Good (Cross-reacts w/ some aldehydes)Moderate (Cross-reacts w/ amines at pH >8)

Catalysis: The Key to Practical Application

The primary drawback of O-substituted hydroxylamines is their slow kinetics at neutral pH. The rate-limiting step is the dehydration of the hemiaminal.

The Solution: Nucleophilic Catalysis (Aniline Effect) Aromatic amines (Aniline, p-phenylenediamine) act as nucleophilic catalysts.[1][2][3] They rapidly form a highly reactive protonated imine (Schiff base) with the carbonyl, which then undergoes rapid transimination with the alkoxyamine.

Performance Data:

  • Aniline: Enhances rate ~40-fold at pH 4.5.[1]

  • p-Phenylenediamine (pPDA): Enhances rate >100-fold at pH 7.0, enabling bioconjugation on delicate proteins that cannot withstand acidic conditions.[2][3][4]

CatalysisCycle Aldehyde Target Carbonyl (Aldehyde/Ketone) SchiffBase Activated Schiff Base (Imine Intermediate) Aldehyde->SchiffBase Fast Attack (-H₂O) Catalyst Catalyst (p-Phenylenediamine) Catalyst->SchiffBase Participates Product Final Oxime Conjugate SchiffBase->Product Rapid Transimination Linker O-Substituted Hydroxylamine Linker->Product Attacks Imine Product->Catalyst Catalyst Regenerated

Figure 2: The Catalytic Cycle. The catalyst (pPDA) creates a temporary, highly electrophilic imine intermediate, bypassing the slow direct attack on the carbonyl.

Experimental Protocols

Protocol A: Synthesis of O-Substituted Hydroxylamine Linker (Boc-Deprotection)

Most linkers are stored as N-Boc protected forms to prevent polymerization.

  • Dissolution: Dissolve

    
    -Boc-aminooxy-linker in DCM (0.1 M).
    
  • Deprotection: Add equal volume of Trifluoroacetic acid (TFA). Stir at RT for 30 min.

  • Monitoring: Verify disappearance of Boc group via TLC or LC-MS (loss of M+100 or M+56 fragment).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA.

  • Neutralization (Critical): The product is a TFA salt. For conjugation, neutralize in situ with buffer, NOT with strong base (to avoid degradation).

Protocol B: Rapid Bioconjugation at Neutral pH (pPDA Catalyzed)

Target: Protein with engineered aldehyde tag or oxidized glycan.

  • Buffer Prep: Prepare 100 mM Phosphate Buffer (pH 7.0).

  • Catalyst Stock: Prepare 100 mM p-phenylenediamine (pPDA) in water. Note: Freshly prepare; pPDA oxidizes to black/brown over time.

  • Reaction Mix:

    • Protein/Antibody: 10–50 µM final conc.

    • O-Substituted Linker: 5–10 equivalents (excess).

    • pPDA Catalyst: 10 mM final conc.[3][4]

  • Incubation: Incubate at 25°C for 2–4 hours.

  • Quenching/Purification: Remove excess linker and catalyst via Desalting Column (PD-10 or Zeba Spin) or Dialysis.

  • Validation: Analyze via ESI-MS. Expect mass shift of

    
    .
    

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.[5] Angewandte Chemie International Edition, 47(39), 7523-7526.[5] [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]

  • Rashidian, M., et al. (2013). Kinetics of aniline-catalyzed oxime ligation with different aldehydes and ketones. Bioconjugate Chemistry, 24(3), 333-342. [Link]

  • Wendeler, M., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.[3] Bioconjugate Chemistry, 25(1), 93–101. [Link]

Sources

A Comparative Guide to Reference Standards for O-[(6-Chloropy-ridin-3-yl)methyl]hydroxylamine Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Key Intermediate

O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of neonicotinoid insecticides, such as acetamiprid. The purity and quality of this intermediate directly impact the safety, efficacy, and impurity profile of the final active pharmaceutical ingredient (API) or agrochemical product. Therefore, rigorous quality control (QC) is not merely a procedural step but a fundamental requirement for regulatory compliance and product integrity.

At the heart of any robust QC program lies the reference standard—a highly purified and well-characterized material against which production batches are measured.[1][2] This guide provides an in-depth comparison of analytical methodologies and strategic approaches for establishing and qualifying reference standards for O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine, ensuring scientifically valid and reproducible results.

The Foundation of Quality Control: Reference Standards

A reference standard serves as the benchmark for confirming the identity, purity, strength, and quality of a substance.[1][2] Its intended use dictates the necessary level of characterization.[1] For an intermediate like O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine, reference standards are primarily used for:

  • Identity Confirmation: Ensuring the correct molecular structure is present.

  • Purity Assessment & Impurity Profiling: Quantifying the main component and identifying/quantifying process-related impurities and potential degradants.

  • Assay Determination: Measuring the exact amount of the substance in a given sample.

These activities are governed by international guidelines such as the ICH Q7 "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," which mandates the control of raw materials and intermediates to ensure the final product meets its specified quality attributes.[3][4][5][6]

Comparative Analysis of QC Methodologies

The selection of an analytical technique is driven by the specific quality attribute being measured. A multi-faceted approach, employing orthogonal methods (methods based on different scientific principles), is essential for comprehensive characterization.

Analytical Technique Primary Application Principle Strengths Limitations
HPLC (UV Detection) Purity, Assay, Impurity QuantificationDifferential partitioning between a liquid mobile phase and a solid stationary phase.[7][8]High resolution and sensitivity for non-volatile compounds with a UV chromophore (like the pyridine ring).[8][9]Requires a suitable chromophore. Reference standards are needed for quantification.[8]
GC-MS Residual Solvents, Volatile ImpuritiesSeparation of volatile compounds based on boiling point, followed by mass-based identification.[8]Excellent for identifying and quantifying volatile and thermally stable impurities.Not suitable for non-volatile or thermally labile compounds.
qNMR Structure Confirmation, Absolute Purity (Assay)Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Provides definitive structural information and can determine purity without a specific reference standard.Lower sensitivity compared to HPLC; requires a highly pure internal standard for quantification.
LC-MS Impurity IdentificationCombines HPLC separation with mass spectrometry detection.Powerful for identifying unknown impurities and degradation products by providing molecular weight information.[10]Quantitative accuracy can be lower than HPLC-UV without specific reference standards for each impurity.
Karl Fischer Titration Water ContentElectrochemical titration specific to water.Highly accurate and precise method for determining water content.Only measures water content.

Causality Behind Method Selection: For O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine, High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity and assay determination. The molecule's pyridine ring provides a strong UV chromophore, enabling sensitive detection.[9][11][12] A reversed-phase C18 column is typically effective for separating the polar parent compound from less polar process impurities. While HPLC is powerful, it cannot definitively identify unknown peaks. This is where LC-MS becomes invaluable, providing the mass data needed to propose structures for unknown impurities. For confirming the compound's identity and assigning an absolute purity value, Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard.

Qualifying a Reference Standard: An Integrated Workflow

Whether sourced commercially or developed in-house, a reference standard is only reliable if it has been thoroughly qualified. This process establishes its fitness for the intended analytical purpose.

Workflow for In-House Reference Standard Qualification

G cluster_0 Phase 1: Material Procurement & Purification cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Value Assignment & Documentation A Source Material (e.g., High Purity Batch) B Purification (e.g., Recrystallization, Chromatography) A->B C Structural Confirmation (NMR, MS, FTIR) B->C Characterize Purified Lot D Purity Assessment (HPLC, GC) B->D Characterize Purified Lot E Water Content (Karl Fischer) B->E Characterize Purified Lot F Inorganic Impurities (Residue on Ignition) B->F Characterize Purified Lot G Calculate Purity (Mass Balance Approach) C->G D->G E->G F->G H Generate Certificate of Analysis (CoA) G->H I Establish Retest Date (Stability Study) H->I

Figure 1. An integrated workflow for the qualification of an in-house reference standard.

The mass balance approach is a trustworthy method for assigning purity. It involves summing the levels of all impurities (organic, inorganic, water, residual solvents) and subtracting the total from 100%.

Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Residue)

This method is self-validating because it relies on multiple, independent analytical techniques to arrive at a final purity value, providing a high degree of confidence.

Comparison: In-House vs. Commercial Reference Standards

Factor Commercial Reference Standard (Primary/Compendial) In-House Qualified Reference Standard (Secondary) Rationale & Expert Insight
Traceability & Authority High. Directly traceable to pharmacopeial bodies (e.g., USP, EP).[1]Moderate to High. Traceability is established by qualifying it against a primary standard.[1][13]For regulatory submissions, compendial standards are the gold standard. In-house standards are essential for process impurities not available commercially.
Documentation Comprehensive Certificate of Analysis (CoA) provided with extensive characterization data.CoA must be generated internally based on the qualification workflow (Figure 1).The internal CoA must be just as rigorous as a commercial one, detailing all tests performed, methods used, and results obtained.
Cost High initial purchase cost per unit.Lower material cost (uses own material) but high indirect cost (analyst time, instrument usage, purification).The cost-benefit analysis depends on the frequency of use. For routine, high-volume testing, qualifying a large batch of an in-house standard can be more economical.
Availability Dependent on supplier stock. May not be available for novel impurities or intermediates.Readily available if a high-purity batch of the substance can be produced and purified.In-house standards are a necessity for proprietary intermediates or newly discovered impurities that are not commercially available.
Regulatory Acceptance Universally accepted by regulatory agencies.Accepted, provided the qualification process is robust, well-documented, and traceable to a primary standard if available.[13]The key is documentation. A thorough qualification report demonstrating the standard's identity, purity, and stability is crucial for acceptance.

Experimental Protocol: HPLC Purity Method

This section provides a detailed, self-validating protocol for determining the purity of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine by HPLC, adhering to principles outlined in USP General Chapter <621> Chromatography.[7][14][15]

Objective: To determine the area percent purity of the reference standard and quantify any related impurities.

1. Chromatographic System:

  • Instrument: HPLC with UV-Vis Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm (based on the UV absorbance maximum of the pyridine ring).

  • Injection Volume: 10 µL.

2. Solution Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

  • Reference Standard Solution: Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent (Concentration ≈ 0.5 mg/mL).

  • Sensitivity Solution: Dilute the Reference Standard Solution 1:100 with Diluent (Concentration ≈ 0.005 mg/mL).

3. System Suitability Test (SST) - A Self-Validating Check:

  • Rationale: Before analyzing any samples, the SST ensures the chromatographic system is performing adequately.[7][16] This is a mandatory step for method trustworthiness.

  • Procedure: Inject the Reference Standard Solution five replicate times. Inject the Sensitivity Solution once.

  • Acceptance Criteria:

    • Tailing Factor (T): For the main peak, T ≤ 2.0.

    • Repeatability (%RSD): The relative standard deviation of the peak area for the five replicate injections must be ≤ 2.0%.

    • Signal-to-Noise Ratio (S/N): The S/N ratio for the main peak in the Sensitivity Solution must be ≥ 10.

4. Analysis Procedure:

  • Once SST criteria are met, inject the Reference Standard Solution in duplicate.

  • Integrate all peaks with an area greater than that of the main peak in the Sensitivity Solution (i.e., reporting threshold of 0.05% assuming equal response factors).

  • Calculate the area percent for each impurity.

  • Calculate the purity by subtracting the sum of all impurity percentages from 100%.

Purity (%) = 100% - Σ (% Area of Individual Impurities)

Conclusion and Best Practices

The quality control of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine is fundamentally dependent on the quality of the reference standard used. While commercially available primary standards offer the highest level of authority and traceability, a well-qualified in-house (secondary) standard is a practical and scientifically sound alternative, especially for process-specific impurities.

The choice of analytical methodology should be orthogonal and fit-for-purpose, with HPLC serving as the primary tool for purity and assay, supported by MS for identification and NMR for structural confirmation. All protocols, especially for reference standard qualification, must be designed as self-validating systems, incorporating system suitability tests to ensure the trustworthiness of every result generated. By adhering to these principles, researchers and drug development professionals can ensure data integrity, regulatory compliance, and the ultimate quality of their final products.

References

  • ICH Harmonised Tripartite Guideline. (2000). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • United States Pharmacopeia. General Chapters: <621> Chromatography. USP-NF. [Link]

  • European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. [Link]

  • ComplianceQuest. (2025). ICH Q7 GMP Regulation for Pharma: The Definitive Guide. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • ICH Q7 GMP for API. (Presentation). Slideshare. [Link]

  • United States Pharmacopeia. (2023). USP-NF <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]

  • Scribd. (2021). USP-NF 621 Chromatography. [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Eurofins. The ABC's of Reference Standard Management. [Link]

  • Intertek. Reference Standard Materials Program. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • Muszalska, I., et al. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF.... Acta Poloniae Pharmaceutica. [Link]

  • ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance. [Link]

  • Veeprho Pharmaceuticals. (2020). Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • Asian Journal of Pharmaceutical Research. (2022). Analytical Method Development for Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride Content) by using RP-HPLC Technique. [Link]

  • Briti Scientific. N-[(6-Chloropyridin-3-yl)methyl]methylamine. [Link]

  • PubMed. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. [Link]

  • SciSpace. (2017). A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. [Link]

  • ResearchGate. (2019). liquid chromatography method to analyze genotoxic impurity hydroxylamine in pharmaceutical product. [Link]

  • PubChem. 6-Chloro-N-methyl-3-pyridinemethanamine. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

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Safety Operating Guide

Personal protective equipment for handling O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine Content Type: Operational Safety & Logistics Guide Audience: Drug Discovery & Agrochemical Synthesis Researchers

Executive Safety Assessment

From the Desk of the Senior Application Scientist:

Handling O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine requires a nuanced understanding of its dual-hazard profile.[1][2][3] This intermediate combines a halogenated pyridine ring (associated with neurotoxicity and environmental persistence) with a hydroxylamine ether linkage (associated with high skin sensitization potential and hematological toxicity).

Standard "lab coat and glasses" protocols are insufficient. The primary risks here are delayed hypersensitivity (sensitization) and aquatic toxicity . This guide moves beyond generic SDS statements to provide a logistical framework for safe handling, validated by industrial hygiene principles.

Hazard Deconstruction & PPE Selection Logic

To select the correct PPE, we must understand the failure modes of standard equipment against this specific molecule.

The "Why" Behind the Gear
  • Permeation Risk: The ether linkage increases lipophilicity, allowing the molecule to permeate standard latex or thin nitrile gloves rapidly.

  • Inhalation Risk: As a solid intermediate, static charge can generate invisible aerosols during weighing. The chloropyridine moiety targets the nicotinic acetylcholine receptors, necessitating strict inhalation control.

  • Thermal Instability: Hydroxylamine derivatives can exhibit autocatalytic decomposition if heated or mixed with strong oxidizers/metals [1].

PPE Matrix: The Defense System
ComponentRecommended SpecificationScientific Rationale
Hand Protection (Primary) High-Performance Laminate (e.g., Silver Shield / Ansell Barrier) Impermeability: Laminates resist the permeation of ether-linked organics >480 mins. Standard nitrile degrades too quickly for prolonged contact.
Hand Protection (Dexterity) Nitrile (Double-gloved, >5 mil) Sacrificial Layer: Wear over laminates or alone only for incidental splash protection (change immediately upon contact).
Respiratory P100 / N100 or PAPR Particulate Defense: 99.97% filtration efficiency is required for potent sensitizers in powder form.
Body Defense Tyvek® 400 (or equivalent) Dust Exclusion: Woven lab coats trap particulates in fibers, creating a secondary exposure source in the laundry. Disposable suits eliminate this vector.
Eye Protection Chemical Goggles (Indirect Vent) Vapor/Dust Seal: Safety glasses allow aerosol entry from the side. Goggles prevent ocular absorption.
Operational Protocols
A. Weighing & Transfer (The Highest Risk Zone)

Context: 90% of exposure events occur during the transfer of solids due to static-induced aerosolization.

  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

  • Static Neutralization: Use an ionizing bar or gun on the spatula and weighing boat before transfer to prevent "jumping" powder.

  • The "Wet" Technique:

    • Pre-weigh the solvent in the reaction vessel.

    • Add the solid directly to the solvent inside the hood to immediately suppress dust generation.

    • Do not weigh on an open benchtop balance.

B. Reaction Monitoring & Workup

Context: Hydroxylamine derivatives are potentially explosive when concentrated or heated in the presence of metals [2].

  • Shielding: Use a blast shield when heating reaction mixtures above 50°C.

  • Quenching: Never quench reactions containing this intermediate with strong oxidizers (e.g., bleach, peroxide). This can generate toxic chloropyridine vapors or trigger rapid decomposition. Use mild acidic hydrolysis or specific reductants validated in your specific synthesis plan.

Emergency Response & Disposal Logic
Spill Response Decision Tree

This workflow ensures immediate containment without escalating the hazard.

SpillResponse Start Spill Detected Assess Is spill > 10g or outside Hood? Start->Assess Evacuate Evacuate Lab Trigger HazMat Protocol Assess->Evacuate Yes Contain Don PPE: Double Nitrile + P100 Mask Assess->Contain No Type State of Matter? Contain->Type Solid Cover with wet pad (Avoid dust) Type->Solid Powder Liquid Absorb with Vermiculite (No paper towels) Type->Liquid Solution Clean Clean surface with weak acid (1% HCl) Solid->Clean Liquid->Clean Disposal Seal in HazWaste Bag Label: 'Toxic/Sensitizer' Clean->Disposal

Figure 1: Decision logic for spill remediation. Note that paper towels are avoided for liquid spills to prevent rapid surface evaporation/wicking; inert absorbents are preferred.

Waste Disposal Classification

Improper disposal of chloropyridines is a major compliance violation due to aquatic toxicity (GHS H400/H410).

  • Solid Waste: Segregate into "Solid Toxic - Halogenated" containers.

  • Liquid Waste: "Halogenated Organic Solvents."

  • Contaminated PPE: Disposable Tyvek suits and gloves must be treated as solid hazardous waste, not regular trash.

References
  • Cisneros, L. et al. (2003). Thermal stability of hydroxylamine derivatives. Process Safety Progress.

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Hydroxylamine and Pyridine derivatives.

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Toxic and Hazardous Substances: Pyridine.[4]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Acetamiprid Intermediates.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.